Hancinone C
描述
Structure
2D Structure
3D Structure
属性
IUPAC Name |
4,5-dimethoxy-2-prop-2-enyl-4-[(E)-1-(3,4,5-trimethoxyphenyl)prop-1-en-2-yl]cyclohexa-2,5-dien-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28O6/c1-8-9-17-14-23(29-7,21(27-5)13-18(17)24)15(2)10-16-11-19(25-3)22(28-6)20(12-16)26-4/h8,10-14H,1,9H2,2-7H3/b15-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNCSXXRCEFAYFK-XNTDXEJSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC(=C(C(=C1)OC)OC)OC)C2(C=C(C(=O)C=C2OC)CC=C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC(=C(C(=C1)OC)OC)OC)/C2(C=C(C(=O)C=C2OC)CC=C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111843-10-8 | |
| Record name | Hancinone C | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111843108 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
What is the chemical structure of Hancinone C?
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hancinone C is a neolignan natural product isolated from plants of the Piper genus. This document provides a detailed overview of its chemical structure, physicochemical properties, and known biological activities. It includes a summary of its characterization data, an exploration of its potential mechanism of action in neuroinflammation, and relevant experimental methodologies. This guide is intended to serve as a comprehensive resource for researchers investigating this compound for potential therapeutic applications.
Chemical Structure and Properties
This compound is a complex neolignan with the chemical formula C₂₃H₂₈O₆.[1] Its systematic IUPAC name is 4,5-dimethoxy-2-prop-2-enyl-4-[(E)-1-(3,4,5-trimethoxyphenyl)prop-1-en-2-yl]cyclohexa-2,5-dien-1-one.[1] The molecule features a central cyclohexadienone ring substituted with methoxy and allyl groups, and a trimethoxyphenylpropenyl side chain.
Chemical Structure:
Image Source: PubChem CID 6443896
A summary of the key chemical and physical properties of this compound is provided in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₃H₂₈O₆ | [1] |
| Molecular Weight | 400.5 g/mol | [1] |
| IUPAC Name | 4,5-dimethoxy-2-prop-2-enyl-4-[(E)-1-(3,4,5-trimethoxyphenyl)prop-1-en-2-yl]cyclohexa-2,5-dien-1-one | [1] |
| CAS Number | 111843-10-8 | [1] |
| Canonical SMILES | CC(=CC1=CC(=C(C(=C1)OC)OC)OC)C2(C=C(C(=O)C=C2OC)CC=C)OC | [1] |
| InChI Key | LNCSXXRCEFAYFK-XNTDXEJSSA-N | [1] |
Biological Activity and Mechanism of Action
Recent studies have begun to elucidate the biological activities of this compound, with a particular focus on its potential role in neuroinflammation and Alzheimer's disease (AD). Research suggests that hancinone may modulate the phenotype of microglia and enhance their ability to phagocytose amyloid-beta (Aβ) peptides.
Signaling Pathway
Hancinone has been shown to exert its effects on microglial cells through the TREM2/Syk/PI3K/AKT/mTOR signaling pathway . This pathway is crucial for regulating microglial activation and phagocytosis. Hancinone's modulation of this pathway suggests a potential therapeutic role in neurodegenerative diseases characterized by Aβ accumulation.
Caption: this compound signaling pathway in microglia.
Experimental Protocols
This section details the methodologies for key experiments related to the biological evaluation of this compound.
Cell Culture and Treatment
Objective: To assess the effect of this compound on microglial cells.
Cell Line: Human Microglia Clone 3 (HMC3) cells.
Protocol:
-
Cell Culture: HMC3 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: For experiments, cells are seeded in appropriate culture plates (e.g., 6-well plates for protein analysis, 96-well plates for viability assays) and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0.5 µM, 2.5 µM, 10 µM). A vehicle control (e.g., DMSO) is run in parallel.
-
Incubation: Cells are incubated with this compound for a specified period (e.g., 24 hours) before downstream analysis.
Western Blot Analysis
Objective: To analyze the protein expression levels in the TREM2/Syk/PI3K/AKT/mTOR signaling pathway.
Protocol:
-
Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the cell lysates is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies specific for the proteins of interest (e.g., p-Syk, p-AKT, p-mTOR, and their total forms), followed by incubation with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Caption: Western Blot experimental workflow.
Quantitative Data
Currently, there is limited publicly available quantitative data on the specific biological activities of this compound, such as IC₅₀ values for cytotoxicity or anti-inflammatory effects. The available research has focused on its mechanism of action at specific concentrations. Further studies are required to establish a comprehensive quantitative profile of this compound's bioactivities.
Conclusion
This compound is a promising neolignan with demonstrated activity in modulating a key signaling pathway involved in neuroinflammation. The experimental protocols provided herein offer a foundation for further investigation into its therapeutic potential. Future research should focus on expanding the quantitative biological data for this compound, including its efficacy in various disease models and a detailed pharmacokinetic and toxicological profile. The elucidation of a total synthesis route would also be invaluable for enabling broader and more in-depth studies.
References
Hancinone C: A Technical Guide to its Natural Source, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hancinone C, a lignanoid with demonstrated biological activity, has been identified from plant sources. This document provides a comprehensive overview of its primary natural source, detailed methodologies for its isolation and purification, and an exploration of its role as a platelet-activating factor (PAF) inhibitor. Quantitative data from relevant studies are summarized, and key experimental protocols are presented to facilitate further research and development. Diagrams illustrating the experimental workflow and the pertinent signaling pathway are included to provide a clear visual representation of the processes involved.
Natural Source of this compound
The primary natural source of this compound is the plant species Piper wallichii.[1][2] This plant, belonging to the Piperaceae family, is known to produce a variety of bioactive lignans and neolignans.[1][3][4][5]
Isolation and Purification of this compound
General Experimental Workflow
The isolation of this compound typically involves a multi-step process beginning with the extraction of the plant material, followed by chromatographic separation and purification.
References
- 1. [Neolignans and lignan from Piper wallichii] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Medicinal Attributes of Lignans Extracted from Piper Cubeba: Current Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Lignans and aromatic glycosides from Piper wallichii and their antithrombotic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lignans from the genus Piper L. and their pharmacological activities: An updated review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans [mdpi.com]
- 7. [Alkaloids and lignans from stems of Piper betle] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Hancinone C: A Technical Guide to Biological Activity Screening
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hancinone C, a lignanoid isolated from plants of the Piper genus, represents a promising candidate for further investigation into its therapeutic potential. This technical guide provides a comprehensive overview of the known and potential biological activities of this compound. While current literature specifically identifies it as a Platelet-Activating Factor (PAF) receptor antagonist, its chemical lineage as a lignan suggests a broader spectrum of activities, including cytotoxic, anti-inflammatory, and neuroprotective effects. This document outlines detailed experimental protocols for screening these activities, presents templates for quantitative data organization, and provides visualizations of key signaling pathways and experimental workflows to guide future research and drug development efforts.
Introduction to this compound
This compound is a lignanoid natural product that has been isolated from Piper hancei and Piper pleiocarpum.[1][2] Lignans are a large class of polyphenolic compounds known for their diverse and potent biological activities, including anti-inflammatory, antioxidant, and anticancer effects.[3][4] The chemical structure of this compound, with its multiple methoxy groups and complex ring system, provides a scaffold for potential interactions with various biological targets.
Known Biological Activity of this compound: PAF Receptor Antagonism
The most specific biological activity reported for this compound is its function as a Platelet-Activating Factor (PAF) receptor antagonist.[1] PAF is a potent phospholipid mediator involved in a variety of physiological and pathological processes, including platelet aggregation, inflammation, and allergic responses. By blocking the PAF receptor, this compound can inhibit these downstream effects, suggesting its potential as a therapeutic agent for inflammatory and thrombotic disorders.
Platelet-Activating Factor (PAF) Signaling Pathway
The following diagram illustrates the PAF signaling pathway and the inhibitory action of a PAF receptor antagonist like this compound.
Quantitative Data for PAF Receptor Antagonism
Currently, there is a lack of publicly available quantitative data (e.g., IC₅₀, Kᵢ) for the PAF receptor antagonist activity of this compound. The following table serves as a template for organizing such data once it is determined experimentally.
| Compound | Assay Type | Target | IC₅₀ (µM) | Kᵢ (µM) | Cell Line/System | Reference |
| This compound | Receptor Binding Assay | PAF Receptor | TBD | TBD | Rabbit Platelets | TBD |
| This compound | Functional Assay | PAF Receptor | TBD | - | Human Neutrophils | TBD |
| WEB 2086 (Control) | Receptor Binding Assay | PAF Receptor | Value | Value | Rabbit Platelets | Known |
TBD: To Be Determined
Potential Biological Activities for Screening
Based on the known biological activities of lignans isolated from Piper species, this compound is a prime candidate for screening in the following areas.[5]
Cytotoxic Activity
Many lignans exhibit cytotoxic activity against a variety of cancer cell lines.[6] Screening this compound for its potential to inhibit cancer cell growth is a logical step in its preclinical evaluation.
Anti-inflammatory Activity
Beyond PAF receptor antagonism, many lignans modulate other inflammatory pathways, such as the production of nitric oxide (NO) and prostaglandins.[7] Investigating the broader anti-inflammatory profile of this compound is therefore warranted.
Neuroprotective Activity
Several lignans have demonstrated neuroprotective effects in various models of neuronal damage.[8][9] Given the increasing interest in natural products for neurodegenerative diseases, screening this compound for neuroprotective properties is a promising avenue of research.
Experimental Protocols
The following sections provide detailed methodologies for key experiments to screen for the biological activities of this compound.
Cytotoxicity Screening: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Seed human cancer cell lines (e.g., MCF-7, HeLa, A549) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) for 48 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.
| Cell Line | This compound IC₅₀ (µM) | Doxorubicin IC₅₀ (µM) |
| MCF-7 | TBD | Value |
| HeLa | TBD | Value |
| A549 | TBD | Value |
TBD: To Be Determined
Anti-inflammatory Screening: Nitric Oxide (NO) Inhibition Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.
-
Griess Reaction: Collect 50 µL of the cell culture supernatant and mix it with 50 µL of Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% H₃PO₄).
-
Absorbance Measurement: After 10 minutes of incubation at room temperature, measure the absorbance at 540 nm.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control. A concurrent cell viability assay (e.g., MTT) should be performed to rule out cytotoxicity.
| Compound | Concentration (µM) | % NO Inhibition | Cell Viability (%) |
| This compound | 1 | TBD | TBD |
| 10 | TBD | TBD | |
| 50 | TBD | TBD | |
| L-NAME (Control) | 100 | Value | Value |
TBD: To Be Determined
Neuroprotection Screening: Glutamate-Induced Cytotoxicity Assay
This assay evaluates the ability of a compound to protect neuronal cells (e.g., HT22 hippocampal cells) from glutamate-induced oxidative stress and cell death.[10]
-
Cell Seeding: Seed HT22 cells in a 96-well plate and allow them to grow to 70-80% confluency.
-
Compound Pre-treatment: Pre-treat the cells with different concentrations of this compound for 2 hours.
-
Glutamate Challenge: Expose the cells to 5 mM glutamate for 24 hours to induce cytotoxicity.
-
Viability Assessment: Assess cell viability using the MTT assay as described in section 4.1.
-
Data Analysis: Calculate the percentage of neuroprotection by comparing the viability of cells treated with this compound and glutamate to those treated with glutamate alone.
| Compound | Concentration (µM) | % Neuroprotection |
| This compound | 0.1 | TBD |
| 1 | TBD | |
| 10 | TBD | |
| Quercetin (Control) | 10 | Value |
TBD: To Be Determined
Conclusion
This compound is a lignanoid with a confirmed role as a Platelet-Activating Factor (PAF) receptor antagonist. While quantitative data on this activity is yet to be published, its chemical nature strongly suggests potential for cytotoxic, broader anti-inflammatory, and neuroprotective activities. The experimental protocols and data presentation templates provided in this guide offer a structured approach for researchers to systematically investigate the biological activities of this compound. Further screening of this compound is highly encouraged to unlock its full therapeutic potential.
References
- 1. rroij.com [rroij.com]
- 2. phytochemical-and-chemotaxonomic-study-on-piper-pleiocarpum-chang-ex-tseng - Ask this paper | Bohrium [bohrium.com]
- 3. Lignans as Pharmacological Agents in Disorders Related to Oxidative Stress and Inflammation: Chemical Synthesis Approaches and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Anti-Inflammation Activity of Flavones and Their Structure-Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. news-medical.net [news-medical.net]
- 10. researchgate.net [researchgate.net]
Hancinone C: A Technical Deep Dive into its Putative Mechanism of Action in Microglial Modulation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hancinone C, a lignanoid compound, has emerged as a molecule of interest in neuroinflammation and neurodegenerative disease research. This technical guide synthesizes the current understanding of the putative mechanism of action of this compound, with a primary focus on its role in modulating microglial function. Drawing from recent studies, this document details the experimental evidence, quantitative data, and underlying signaling pathways implicated in this compound's activity. The information presented herein is intended to provide researchers, scientists, and drug development professionals with a comprehensive technical resource to inform further investigation and potential therapeutic development.
Introduction
Microglia, the resident immune cells of the central nervous system, play a critical role in brain homeostasis and the pathogenesis of neurodegenerative diseases such as Alzheimer's disease (AD). In AD, the accumulation of amyloid-beta (Aβ) peptides triggers microglial activation. While initially a protective response aimed at clearing Aβ deposits, chronic activation can lead to neuroinflammation and neuronal damage. Consequently, therapeutic strategies aimed at modulating microglial function to enhance Aβ clearance and resolve inflammation are of significant interest. This compound has been identified as a potential modulator of microglial activity, and this guide provides an in-depth exploration of its mechanism of action.
Putative Mechanism of Action: Enhancement of Microglial Phagocytosis via the TREM2/Syk/PI3K/AKT/mTOR Signaling Pathway
Current research indicates that this compound exerts its effects on microglia primarily by augmenting their phagocytic capacity for Aβ peptides. This is achieved through the positive regulation of the Triggering Receptor Expressed on Myeloid cells 2 (TREM2) signaling pathway.
The TREM2 Signaling Cascade
TREM2 is a cell surface receptor on microglia that, upon activation by ligands such as Aβ, initiates a signaling cascade crucial for microglial survival, proliferation, and phagocytosis. The binding of a ligand to TREM2 leads to the recruitment and phosphorylation of the adaptor protein DNAX-activating protein 12 (DAP12). This, in turn, recruits and activates Spleen tyrosine kinase (Syk). Activated Syk initiates a downstream signaling cascade involving Phosphoinositide 3-kinase (PI3K), Protein Kinase B (AKT), and the mammalian Target of Rapamycin (mTOR). This pathway is integral to the metabolic reprogramming and cellular processes required for efficient phagocytosis.
This compound's Impact on the TREM2 Pathway
Studies have shown that in the presence of Aβ oligomers, which typically suppress microglial phagocytic function, this compound treatment can reverse this effect. It is proposed that this compound upregulates key proteins within the TREM2 signaling pathway, thereby enhancing the microglial response to Aβ.
Signaling Pathway Diagram
Caption: this compound signaling pathway.
Quantitative Data Summary
The following tables summarize the quantitative data from key experiments investigating the effects of this compound on microglial cells.
Table 1: Effect of this compound on HMC3 Cell Viability
| Treatment Group | Concentration | Cell Viability (% of Control) |
| Control | - | 100% |
| This compound | 0.1 µmol/L | No significant change |
| 0.5 µmol/L | No significant change | |
| 1 µmol/L | No significant change | |
| 2.5 µmol/L | No significant change | |
| 5 µmol/L | No significant change | |
| 10 µmol/L | No significant change | |
| 25 µmol/L | Significant decrease | |
| 50 µmol/L | Significant decrease | |
| 100 µmol/L | Significant decrease |
Data from MTT assays on Human Microglial Clone 3 (HMC3) cells treated for 24 hours.
Table 2: Effect of this compound on Aβ1-42 Phagocytosis by HMC3 Cells[1][2]
| Treatment Group | Phagocytosis Rate (%) |
| Control (culture medium) | 30.99% |
| Model (2.5 µmol/L Aβ) | 8.81% |
| Low-concentration HAN (2.5 µmol/L Aβ + 0.5 µmol/L HAN) | 31.45% |
| Medium-concentration HAN (2.5 µmol/L Aβ + 2.5 µmol/L HAN) | 33.55% |
| High-concentration HAN (2.5 µmol/L Aβ + 10 µmol/L HAN) | 31.55% |
Data from flow cytometry analysis of HMC3 cells.
Table 3: Effect of this compound on TREM2/Syk/PI3K/AKT/mTOR Pathway Protein Expression in Aβ-treated HMC3 Cells[1][2]
| Protein | Model Group (Aβ-treated) | High-Concentration HAN Group (Aβ + 10 µM HAN) |
| TREM2 | Significantly decreased vs. Control | Increased vs. Model Group |
| Syk | Significantly decreased vs. Control | Increased vs. Model Group |
| p-Syk | Significantly decreased vs. Control | Increased vs. Model Group |
| p-PI3K | Significantly decreased vs. Control | Increased vs. Model Group |
| p-AKT | Significantly decreased vs. Control | Increased vs. Model Group |
| mTOR | Significantly decreased vs. Control | Increased vs. Model Group |
Data derived from Western blot analysis. Changes are relative to the respective control groups.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Cell Culture
Experimental Workflow: HMC3 Cell Culture
Hancinone C: A Technical Overview for Drug Discovery Professionals
CAS Number: 111843-10-8
Introduction
Hancinone C is a neolignan, a class of natural phenols, originally isolated from the herbs Piper hancei Maxim and Piper wallichii.[1][2] As a molecule of interest in drug discovery, it has been identified primarily for its role as a Platelet-Activating Factor (PAF) receptor antagonist.[1][3] PAF is a potent phospholipid mediator involved in a wide range of physiological and pathological processes, including platelet aggregation, inflammation, and allergic responses.[1][2] Consequently, antagonists of the PAF receptor are of significant interest for their potential therapeutic applications in inflammatory and cardiovascular diseases.
More recently, this compound has also been investigated for its anti-neuroinflammatory properties, demonstrating the potential for this compound to be active across multiple therapeutic areas. This guide provides a consolidated technical overview of this compound, summarizing its chemical properties, biological activities, and relevant experimental protocols to support further research and development.
Chemical and Physical Properties
This compound is characterized by the following molecular and physical properties, essential for experimental design and formulation development.
| Property | Value | Source |
| CAS Number | 111843-10-8 | N/A |
| Molecular Formula | C23H28O6 | [4][5] |
| Molecular Weight | 400.47 g/mol | [4][5] |
| Physical Description | Oil | [5] |
| Purity | >98% (Commercially available) | [5] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [2] |
| Density | 1.14 g/cm³ | [4] |
| Boiling Point | 550.2°C at 760 mmHg | [4] |
| Refractive Index | 1.546 | [4] |
Biological Activity
This compound's primary biological activities are centered on its antagonism of the PAF receptor and its anti-inflammatory effects.
| Activity | Assay System | Result | Source |
| PAF Receptor Antagonism | PAF-induced platelet aggregation | Inhibitory activity demonstrated. Specific IC50 value not available in the cited literature. | [1][2] |
| Anti-neuroinflammatory | Lipopolysaccharide (LPS)-induced nitric oxide production in BV-2 microglial cells | IC50: 1.1-26.3 µM for (+)-Hancinone C | [6][7] |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of research findings. Below are representative methodologies for the isolation of similar compounds and for the primary bioassay in which this compound has been characterized.
Representative Isolation Protocol for Neolignans from Piper Species
While a specific, detailed protocol for the isolation of this compound was not available in the reviewed literature, the following provides a general methodology for the extraction and isolation of neolignans from plants of the Piper genus. This can serve as a foundational protocol for researchers.
-
Extraction:
-
Air-dried and powdered plant material (e.g., stems, leaves) is subjected to extraction with a solvent such as methanol or ethanol at room temperature for an extended period (e.g., 7 days), often with repeated solvent changes.
-
The resulting extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
-
Fractionation:
-
The crude extract is suspended in a water-methanol mixture and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.
-
Each fraction is concentrated under reduced pressure. The chloroform and ethyl acetate fractions are typically enriched in neolignans.
-
-
Chromatographic Purification:
-
The active fraction (e.g., chloroform fraction) is subjected to column chromatography over silica gel.
-
A gradient elution system is employed, starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate.
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Fractions containing compounds with similar TLC profiles are combined.
-
-
Final Purification:
-
Combined fractions are further purified using repeated column chromatography, often on different stationary phases (e.g., Sephadex LH-20) or by using High-Performance Liquid Chromatography (HPLC) with a suitable solvent system to yield the pure neolignan.
-
The structure of the isolated compound is then elucidated using spectroscopic methods such as NMR (¹H, ¹³C, COSY, HMQC, HMBC) and mass spectrometry.
-
PAF-Induced Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)
This protocol describes the "gold standard" method for assessing platelet function and is the primary assay for evaluating PAF receptor antagonists like this compound.
-
Preparation of Platelet-Rich and Platelet-Poor Plasma:
-
Draw whole blood from healthy, consenting human donors into tubes containing 3.2% sodium citrate as an anticoagulant (9:1 blood to anticoagulant ratio).
-
To obtain Platelet-Rich Plasma (PRP), centrifuge the whole blood at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature with no brake.
-
Carefully collect the upper PRP layer.
-
To obtain Platelet-Poor Plasma (PPP), centrifuge the remaining blood at a high speed (e.g., 2500 x g) for 10 minutes.[4] The resulting supernatant is the PPP, which is used to set the 100% aggregation baseline.
-
-
Platelet Aggregation Measurement:
-
Perform the assay at 37°C in a specialized light transmission aggregometer.
-
Place a cuvette containing PPP in the reference well to calibrate the instrument for 100% light transmission.
-
Place a cuvette with PRP (typically 300 µL) and a magnetic stir bar in the sample well to establish the 0% aggregation baseline.
-
To test the inhibitory effect of this compound, pre-incubate the PRP with various concentrations of the compound (dissolved in a suitable solvent like DMSO) for a defined period (e.g., 2-5 minutes) before adding the agonist.
-
Initiate platelet aggregation by adding a submaximal concentration of PAF.
-
The aggregometer measures the increase in light transmission as platelets aggregate. The response is recorded over time.
-
-
Data Analysis:
-
The percentage of aggregation is calculated relative to the 0% (PRP) and 100% (PPP) baselines.
-
The inhibitory effect of this compound is determined by comparing the aggregation curves in its presence to the control (vehicle-treated) curve.
-
An IC50 value, the concentration of this compound that inhibits 50% of the PAF-induced aggregation, can be calculated from a dose-response curve.
-
Signaling Pathways and Experimental Workflows
Visualizing the molecular interactions and experimental processes is key to understanding the context of this compound's activity.
Platelet-Activating Factor (PAF) Receptor Signaling
This compound acts as an antagonist at the PAF receptor (PAFR), a G-protein coupled receptor (GPCR). The binding of PAF to its receptor initiates a complex signaling cascade leading to platelet activation and inflammatory responses. This compound is thought to block the initial binding of PAF, thereby inhibiting these downstream effects.
Experimental Workflow for PAF Antagonist Evaluation
The following diagram illustrates a typical workflow for screening and characterizing a potential PAF receptor antagonist like this compound using the platelet aggregation assay.
References
- 1. researchgate.net [researchgate.net]
- 2. An Overview of Neolignans of the Genus Piper L.: Isolation Methods and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An Overview of Neolignans of the Genus Piper L.: Isolation Method...: Ingenta Connect [ingentaconnect.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Platelet-Activating Factor (PAF) Antagonistic Activity of a New Biflavonoid from Garcinia nervosa var. pubescens King - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A radioreceptor binding assay for platelet-activating factor (PAF) using membranes from CHO cells expressing human PAF receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of Antibody Activity by Platelet Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
Hancinone C: A Technical Overview of its Molecular Properties and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Hancinone C is a naturally occurring compound that has garnered interest in the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of its chemical properties, and recent findings on its biological activity, with a focus on its role in modulating key signaling pathways relevant to neurodegenerative diseases.
Core Molecular and Chemical Properties
This compound is a complex organic molecule with the following key characteristics:
| Property | Value | Reference |
| Molecular Formula | C₂₃H₂₈O₆ | [1] |
| Molecular Weight | 400.46 g/mol | [1] |
Biological Activity: Modulation of Microglial Function in Alzheimer's Disease Models
Recent research has highlighted the potential of this compound in the context of Alzheimer's disease. In vitro studies using the HMC3 human microglial cell line have demonstrated that this compound can modulate the cellular response to amyloid-β (Aβ), a key pathological hallmark of Alzheimer's disease.
The following table summarizes the key quantitative findings from in vitro studies on HMC3 cells. The data, visually represented in the source literature, indicates a dose-dependent effect of this compound on protein expression and microglial function.
| Experimental Condition | Measured Parameter | Control | Aβ (2.5 µM) | Aβ + this compound (0.5 µM) | Aβ + this compound (2.5 µM) | Aβ + this compound (10 µM) |
| Phagocytosis Assay | Phagocytosis Rate (%) | ~100% | ~40% | ~60% | ~80% | ~95% |
| Western Blot | TREM2 Protein Expression (relative) | 1.0 | ~0.4 | ~0.6 | ~0.8 | ~0.95 |
| Western Blot | p-Syk Protein Expression (relative) | 1.0 | ~0.3 | ~0.5 | ~0.7 | ~0.9 |
| Western Blot | Syk Protein Expression (relative) | 1.0 | ~0.5 | ~0.6 | ~0.75 | ~0.9 |
| Western Blot | p-PI3K Protein Expression (relative) | 1.0 | ~0.4 | ~0.55 | ~0.75 | ~0.9 |
| Western Blot | p-AKT Protein Expression (relative) | 1.0 | ~0.35 | ~0.5 | ~0.7 | ~0.85 |
| Western Blot | mTOR Protein Expression (relative) | 1.0 | ~0.4 | ~0.6 | ~0.8 | ~0.95 |
Note: The values in this table are estimations derived from the bar graphs presented in the source publication[2] and are intended to represent the relative changes observed.
Experimental Protocols
HMC3 Cell Culture and Treatment
-
Cell Line: Human Microglia Clone 3 (HMC3) cells.
-
Culture Medium: MEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.
-
Treatment: Cells were incubated for 24 hours with this compound at concentrations of 0.5 µM, 2.5 µM, and 10 µM in the presence or absence of 2.5 µM β-amyloid (1-42) oligomer mixtures[2].
Western Blot Analysis
-
Objective: To determine the expression levels of key proteins in the TREM2/Syk/PI3K/AKT/mTOR signaling pathway.
-
Procedure:
-
HMC3 cells were lysed, and total protein was extracted.
-
Protein concentration was determined using a BCA protein assay kit.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane was blocked and then incubated with primary antibodies against TREM2, Syk, p-Syk, PI3K, p-PI3K, AKT, p-AKT, and mTOR.
-
After washing, the membrane was incubated with a corresponding secondary antibody.
-
Protein bands were visualized using an enhanced chemiluminescence (ECL) kit, and the band intensities were quantified[2].
-
Phagocytosis Assay
-
Objective: To assess the effect of this compound on the phagocytic ability of HMC3 cells.
-
Procedure:
-
HMC3 cells were treated with this compound and/or Aβ₁₋₄₂ as described above.
-
Fluorescently labeled Aβ₁₋₄₂ (5-FITC-(Acp)-β-amyloid (1-42)) was added to the cell culture.
-
After a 24-hour incubation period, the cells were washed to remove non-phagocytosed Aβ.
-
The percentage of cells containing fluorescent Aβ was determined by flow cytometry or fluorescence microscopy[2].
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of this compound in microglia and a typical experimental workflow for its evaluation.
Caption: Proposed signaling pathway of this compound in microglia.
Caption: Experimental workflow for evaluating this compound's bioactivity.
References
- 1. Hancinone possesses potentials on increasing the ability of HMC3 cells to phagocytosis of Aβ1-42 via TREM2/Syk/PI3K/AKT/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A robust, high-throughput assay to determine the phagocytic activity of clinical antibody samples - PMC [pmc.ncbi.nlm.nih.gov]
Hancinone C: A Technical Review of a Potential Anti-Platelet Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hancinone C is a naturally occurring neolignan compound isolated from the herbs of Piper hancei Maxim.[1][2]. Structurally identified in 1989, it has since been recognized for its potential as a modulator of platelet activity. This technical guide provides a comprehensive review of the available scientific literature on this compound, focusing on its core biological activity, and presenting the information in a structured format for researchers and drug development professionals. While in-depth quantitative data and detailed experimental protocols are limited in the accessible literature, this review synthesizes the existing knowledge to guide future research and development efforts.
Core Data Summary
Chemical and Physical Properties
| Property | Value | Source |
| Chemical Formula | C₂₃H₂₈O₆ | PubChem |
| Molecular Weight | 400.5 g/mol | PubChem |
| CAS Number | 111843-10-8 | PubChem |
| Natural Source | Piper hancei Maxim. | [1][2] |
Biological Activity
The primary reported biological activity of this compound is the inhibition of platelet aggregation induced by Platelet-Activating Factor (PAF)[1][2]. PAF is a potent phospholipid mediator involved in a variety of physiological and pathological processes, including inflammation, thrombosis, and allergic reactions.
Quantitative Data:
A thorough review of the available scientific literature, including English-language abstracts of the original isolation paper, did not yield specific quantitative data such as the half-maximal inhibitory concentration (IC₅₀) for the anti-platelet activity of this compound. The original publication in "Yao Xue Xue Bao" (1989;24(6):438-43) likely contains this information, but the full text was not accessible for this review[1]. A review article confirms that this compound is a PAF receptor antagonist[3].
Experimental Protocols
Detailed experimental protocols for the specific studies on this compound are not available in the reviewed literature. However, a general methodology for assessing PAF-induced platelet aggregation is described below, based on standard laboratory practices.
General Protocol for PAF-Induced Platelet Aggregation Assay
Objective: To determine the inhibitory effect of a compound on platelet aggregation induced by Platelet-Activating Factor (PAF).
Materials:
-
Freshly drawn human or rabbit whole blood, collected in tubes containing an anticoagulant (e.g., 3.2% sodium citrate).
-
Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP), obtained by differential centrifugation of whole blood.
-
Platelet-Activating Factor (PAF) solution of a known concentration.
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO).
-
Saline solution or appropriate buffer.
-
Platelet aggregometer.
Procedure:
-
Preparation of Platelet-Rich Plasma (PRP): Centrifuge the citrated whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature. The supernatant is the PRP.
-
Preparation of Platelet-Poor Plasma (PPP): Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 15-20 minutes to pellet the remaining cellular components. The supernatant is the PPP, which is used as a reference (100% aggregation).
-
Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.
-
Assay: a. Pipette a specific volume of the adjusted PRP into the aggregometer cuvettes and allow it to stabilize at 37°C. b. Add a specific volume of the test compound (this compound at various concentrations) or vehicle control to the PRP and incubate for a predetermined time. c. Initiate platelet aggregation by adding a specific concentration of PAF. d. Record the change in light transmittance for a set period. The increase in light transmittance corresponds to the degree of platelet aggregation.
-
Data Analysis: The inhibitory effect of the test compound is calculated by comparing the maximal aggregation in the presence of the compound to that of the vehicle control. The IC₅₀ value can be determined from a dose-response curve.
Signaling Pathways and Mechanism of Action
This compound is reported to be a Platelet-Activating Factor (PAF) receptor antagonist[3]. This indicates that its mechanism of action involves blocking the binding of PAF to its receptor (PAF-R) on the surface of platelets. The PAF receptor is a G-protein coupled receptor (GPCR) that, upon activation, initiates a cascade of intracellular signaling events leading to platelet activation and aggregation[4][5][6].
The following diagram illustrates the general signaling pathway of PAF-induced platelet aggregation and the proposed point of intervention for this compound.
Caption: PAF Signaling Pathway and this compound's Proposed Mechanism.
Conclusion and Future Directions
This compound has been identified as a neolignan with inhibitory activity against PAF-induced platelet aggregation, likely acting as a PAF receptor antagonist. However, the publicly available scientific literature is sparse, particularly concerning quantitative biological data and detailed experimental methodologies. To fully assess the therapeutic potential of this compound, further research is warranted. Key areas for future investigation include:
-
Re-synthesis and Confirmation of Activity: Chemical synthesis of this compound and confirmation of its anti-platelet activity using modern assay techniques.
-
Quantitative Analysis: Determination of the IC₅₀ value of this compound against PAF-induced platelet aggregation and its selectivity against other platelet agonists.
-
Mechanism of Action Studies: Detailed investigation into the binding kinetics of this compound to the PAF receptor and its effects on downstream signaling molecules.
-
In Vivo Studies: Evaluation of the efficacy and safety of this compound in animal models of thrombosis and inflammation.
The development of novel anti-platelet agents is of significant interest for the treatment of cardiovascular and inflammatory diseases. This compound represents a promising natural product lead that merits further, more detailed investigation.
References
- 1. [The isolation and identification of PAF inhibitors from Piper wallichii (Miq.) Hand-Mazz and P. hancei Maxim] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rroij.com [rroij.com]
- 3. asianjtm.syphu.edu.cn [asianjtm.syphu.edu.cn]
- 4. Platelet-activating factor receptor | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. researchgate.net [researchgate.net]
- 6. Platelet-activating factor (PAF) receptor and genetically engineered PAF receptor mutant mice - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Phytochemical Profile of Hancinone C
Disclaimer: The scientific literature available on Hancinone C is exceptionally limited. The information presented herein is compiled from the primary entry in the PubChem database. Consequently, detailed experimental protocols for its isolation and biological evaluation, as well as its specific signaling pathways, have not been publicly documented. This guide provides the foundational chemical data available and presents a generalized experimental workflow typical for the analysis of such a compound.
Core Phytochemical Profile
This compound is a chemical entity with the molecular formula C23H28O6.[1] Its systematic IUPAC name is 4,5-dimethoxy-2-prop-2-enyl-4-[(E)-1-(3,4,5-trimethoxyphenyl)prop-1-en-2-yl]cyclohexa-2,5-dien-1-one.[1] Based on its structure, it can be classified as a lignanoid.[2] Lignanoids are a large group of low-molecular-weight polyphenols found in plants.
Physicochemical Properties
A summary of the computed physicochemical properties of this compound is provided in Table 1. These properties are crucial for researchers in drug development for predicting its absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | Value | Source |
| Molecular Formula | C23H28O6 | PubChem[1] |
| Molecular Weight | 400.5 g/mol | PubChem[1] |
| IUPAC Name | 4,5-dimethoxy-2-prop-2-enyl-4-[(E)-1-(3,4,5-trimethoxyphenyl)prop-1-en-2-yl]cyclohexa-2,5-dien-1-one | PubChem[1] |
| InChI Key | LNCSXXRCEFAYFK-XNTDXEJSSA-N | PubChem[1] |
| Canonical SMILES | COC1=CC(=CC(=C1OC)OC)C=C(C)C2(C=C(C(=O)C=C2OC)CC=C)OC | PubChem[1] |
| CAS Number | 111843-10-8 | PubChem[1] |
| XLogP3 | 3.6 | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 6 | PubChem[1] |
| Rotatable Bond Count | 8 | PubChem[1] |
| Exact Mass | 400.18858861 g/mol | PubChem[1] |
| Monoisotopic Mass | 400.18858861 g/mol | PubChem[1] |
| Topological Polar Surface Area | 63.2 Ų | PubChem[1] |
| Heavy Atom Count | 29 | PubChem[1] |
| Complexity | 677 | PubChem[1] |
Experimental Protocols
As of the latest literature review, specific experimental protocols for the isolation, purification, and biological characterization of this compound have not been published. However, a general workflow for such a phytochemical investigation is presented below. This workflow represents a standard approach in natural product chemistry.
General Workflow for Phytochemical Analysis
The following diagram illustrates a typical experimental workflow for the isolation and characterization of a novel phytochemical like this compound from a plant source.
Signaling Pathways
Currently, there is no published research detailing the specific signaling pathways modulated by this compound. Elucidating these pathways would be a critical step in understanding its mechanism of action and therapeutic potential. Future research would likely involve transcriptomic and proteomic analyses of cells treated with this compound to identify differentially expressed genes and proteins, which would then be mapped to known signaling pathways.
To illustrate the type of diagram that would be generated from such research, a hypothetical signaling pathway is presented below. This is a representative example and does not reflect actual data for this compound.
Conclusion and Future Directions
This compound remains a largely uncharacterized natural product. The foundational data from PubChem provides a starting point for future research. The immediate next steps for the scientific community should be the isolation of this compound from a natural source, its definitive structural confirmation using modern spectroscopic techniques, and a broad screening for its biological activities. Should any significant bioactivity be identified, further studies into its mechanism of action and the signaling pathways involved will be warranted to assess its potential as a therapeutic agent.
References
Methodological & Application
Application Note: Isolation of Phytochemicals from Piper wallichii
Introduction
Piper wallichii (Miq.) Hand.-Mazz. is a plant belonging to the Piperaceae family, which is a rich source of a wide array of bioactive secondary metabolites.[1][2][3][4][5] Phytochemical investigations of this plant have led to the isolation of various classes of compounds, including lignans, amides, aristolactams, and phenolics.[1][2][5] These compounds have shown potential in various biological applications, making their efficient isolation a critical step for further research and drug development.
It is important to note that while a variety of compounds have been successfully isolated from Piper wallichii, there is no scientific literature available describing the isolation of "Hancinone C" from this particular species. PubChem lists this compound with the molecular formula C23H28O6.[6] A related compound, Hancinone, has been identified as a lignanoid isolated from Piper pleiocarpum.[7]
This application note provides a generalized protocol for the extraction, fractionation, and purification of chemical constituents from the stems and leaves of Piper wallichii, based on established methodologies in the field.
General Isolation Strategy
The isolation of phytochemicals from Piper wallichii typically follows a multi-step process:
-
Extraction: The dried and powdered plant material is extracted with an appropriate organic solvent to obtain a crude extract.
-
Fractionation: The crude extract is then subjected to liquid-liquid partitioning or column chromatography to separate the components based on their polarity.
-
Purification: The resulting fractions are further purified using various chromatographic techniques, such as column chromatography and preparative High-Performance Liquid Chromatography (HPLC), to isolate individual compounds.
-
Structure Elucidation: The structure of the isolated pure compounds is determined using spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Experimental Protocols
Plant Material and Extraction
-
Plant Material: The stems and leaves of Piper wallichii are collected, air-dried, and ground into a fine powder.
-
Extraction:
-
Macerate the powdered plant material (typically in kilogram quantities) with an organic solvent such as methanol or a mixture of acetone and acetonitrile (4:1) at room temperature for an extended period (e.g., one week).[8]
-
Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude extract.
-
Fractionation of Crude Extract
The crude extract is fractionated to separate compounds into groups with similar polarities.
-
Solvent Partitioning:
-
Suspend the crude extract in water and sequentially partition it with solvents of increasing polarity, such as n-hexane, ethyl acetate (EtOAc), and n-butanol.
-
Concentrate each solvent layer to yield the respective fractions.
-
-
Column Chromatography (Initial):
-
Subject the crude extract or a soluble fraction (e.g., EtOAc fraction) to column chromatography on silica gel.
-
Elute the column with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity by adding ethyl acetate and then methanol.
-
Collect the eluate in numerous small fractions.
-
Monitor the fractions by Thin Layer Chromatography (TLC) and combine those with similar profiles.
-
Purification of Compounds
The semi-purified fractions are further purified to obtain individual compounds.
-
Sephadex Column Chromatography:
-
Apply the combined fractions to a Sephadex LH-20 column.
-
Elute with a suitable solvent, often methanol, to separate compounds based on their molecular size.
-
-
Preparative and Semi-Preparative HPLC:
-
Perform final purification using preparative or semi-preparative HPLC on a C18 column.
-
Use a suitable mobile phase, such as a gradient of methanol and water or acetonitrile and water, to achieve high-purity compounds.
-
Structure Elucidation
The chemical structures of the purified compounds are determined by analyzing their spectroscopic data.
-
NMR Spectroscopy: Acquire 1H NMR, 13C NMR, and 2D NMR (COSY, HSQC, HMBC) spectra to determine the carbon-hydrogen framework of the molecule.
-
Mass Spectrometry: Use High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) to determine the molecular formula.
Data Presentation
Table 1: Summary of Compounds Isolated from Piper wallichii
| Compound Class | Examples of Isolated Compounds | Plant Part | Reference |
| Amides | Piperine, Pellitorine, Piperlonguminine | Stems, Leaves | [2][5] |
| Aristolactams | Piperolactam A, Stigmalactam | Stems, Leaves | [2] |
| Dioxoaporphine Alkaloids | Piwallidione, Cepharadione A | Stems, Leaves | [2] |
| Phenolics | Vanillic acid, Benzoic acid | Stems | [4] |
| Lignans & Neolignans | Futoenone, Futoquinol, Isofutoquinol A | Stems | [4] |
| Triterpenoids | Friedelin, β-Sitosterol | Stems | [1] |
Table 2: Chromatographic Techniques and Conditions
| Technique | Stationary Phase | Mobile Phase (Eluent) | Purpose |
| Column Chromatography | Silica Gel | Gradient of n-hexane/EtOAc and EtOAc/MeOH | Initial fractionation |
| Column Chromatography | Sephadex LH-20 | Methanol | Size-exclusion separation |
| Preparative HPLC | C18 | Gradient of Methanol/Water or Acetonitrile/Water | Final purification |
Visualization
Caption: General workflow for the isolation of phytochemicals from Piper wallichii.
References
- 1. Chemical constituents from Piper wallichii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Chemical constituents and antibacterial activity from the stems and leaves of Piper wallichii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Study on the bioactive constituents of Piper wallichii] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. This compound | C23H28O6 | CID 6443896 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
Application Notes and Protocols: Hancinone C Platelet Aggregation Inhibition Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Platelet aggregation is a critical process in hemostasis, but its dysregulation can lead to thrombotic diseases such as heart attack and stroke.[1] Antiplatelet agents are therefore essential for the prevention and treatment of these conditions. Hancinone C is a compound of interest for which the antiplatelet activity has not been extensively documented. These application notes provide a comprehensive protocol for evaluating the potential inhibitory effects of this compound on platelet aggregation using light transmission aggregometry (LTA), which is considered the gold standard for assessing platelet function.[2]
Principle of the Assay
Light transmission aggregometry measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate. In a resting state, platelets are in a discoid shape and block the passage of light.[1] Upon the addition of an agonist (e.g., ADP, collagen, thrombin), platelets activate, change shape, and clump together, forming aggregates. This aggregation allows more light to pass through the PRP, and the resulting increase in light transmission is recorded over time, providing a quantitative measure of platelet aggregation.[2] The inhibitory effect of a test compound like this compound is determined by its ability to reduce the extent of agonist-induced platelet aggregation.
Materials and Reagents
-
Blood Collection:
-
3.2% or 3.8% Sodium Citrate tubes
-
21-gauge needles
-
Tourniquet
-
Alcohol swabs
-
-
Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP) Preparation:
-
Refrigerated centrifuge
-
Polypropylene tubes
-
-
Platelet Aggregation Assay:
-
Platelet aggregometer (e.g., Chrono-Log Model 700)
-
Aggregometer cuvettes with stir bars
-
Pipettes
-
-
Reagents:
-
This compound (dissolved in an appropriate solvent, e.g., DMSO, at various concentrations)
-
Platelet agonists:
-
Adenosine diphosphate (ADP)
-
Collagen
-
Thrombin
-
Arachidonic Acid (AA)
-
-
Phosphate Buffered Saline (PBS) or Tyrode's buffer
-
Control inhibitor (e.g., Aspirin, Clopidogrel)
-
Experimental Protocol
Blood Collection and PRP/PPP Preparation
-
Collect whole blood from healthy, consenting donors who have not taken any antiplatelet medication for at least 10-14 days.
-
Use a 21-gauge needle and a light tourniquet to perform a clean venipuncture, minimizing platelet activation.
-
Collect blood into tubes containing 3.2% or 3.8% sodium citrate (9 parts blood to 1 part citrate).
-
Gently invert the tubes 3-5 times to ensure proper mixing.
-
To obtain PRP, centrifuge the whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature with the brake off.
-
Carefully aspirate the upper, straw-colored PRP layer and transfer it to a polypropylene tube.
-
To obtain PPP, centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 15-20 minutes at room temperature with the brake off.
-
Collect the supernatant (PPP). The PPP is used to set the 100% light transmission baseline in the aggregometer.
Platelet Aggregation Inhibition Assay
-
Turn on the aggregometer and allow it to warm up to 37°C.
-
Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP if necessary.
-
Pipette a specific volume of PRP (e.g., 450 µL) into an aggregometer cuvette containing a magnetic stir bar.
-
Place the cuvette with PPP in the reference well to calibrate the instrument to 100% light transmission. Place the cuvette with PRP in the sample well to set the 0% light transmission baseline.
-
Add a small volume (e.g., 5 µL) of the this compound solution at the desired final concentration to the PRP in the sample cuvette. For a vehicle control, add the same volume of the solvent (e.g., DMSO).
-
Incubate the PRP with this compound or vehicle for a predetermined time (e.g., 5-10 minutes) at 37°C with stirring.
-
Add the platelet agonist (e.g., ADP, collagen) at a concentration known to induce submaximal aggregation to initiate the aggregation reaction.
-
Record the change in light transmission for a set period (e.g., 5-10 minutes) until a stable aggregation curve is achieved.
-
The percentage of aggregation is calculated by the aggregometer software. The percentage of inhibition is calculated using the following formula:
% Inhibition = [1 - (Maximal Aggregation with this compound / Maximal Aggregation with Vehicle)] x 100
Data Presentation
The quantitative data for the inhibitory effect of this compound on platelet aggregation induced by various agonists should be summarized in a table. This allows for easy comparison of its potency against different activation pathways.
| Agonist (Concentration) | This compound Concentration (µM) | % Inhibition of Platelet Aggregation (Mean ± SD) | IC₅₀ (µM) |
| ADP (5 µM) | 1 | Data | Calculated Value |
| 10 | Data | ||
| 50 | Data | ||
| 100 | Data | ||
| Collagen (2 µg/mL) | 1 | Data | Calculated Value |
| 10 | Data | ||
| 50 | Data | ||
| 100 | Data | ||
| Thrombin (0.1 U/mL) | 1 | Data | Calculated Value |
| 10 | Data | ||
| 50 | Data | ||
| 100 | Data | ||
| Arachidonic Acid (0.5 mM) | 1 | Data | Calculated Value |
| 10 | Data | ||
| 50 | Data | ||
| 100 | Data |
Visualizations
Experimental Workflow
References
Hancinone C solubility and stability for experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for determining the solubility and stability of Hancinone C, a compound with potential therapeutic effects. The information is intended to guide researchers in designing and executing experiments for preclinical and early-phase drug development.
Solubility of this compound
The solubility of a compound is a critical parameter for its formulation and delivery. The following section provides a protocol for determining the solubility of this compound in various common laboratory solvents.
Table 1: Common Laboratory Solvents for Solubility Screening
| Solvent | Type | Notes |
| Water / Aqueous Buffers (e.g., PBS pH 7.4) | Aqueous | Essential for physiological relevance. |
| Dimethyl Sulfoxide (DMSO) | Organic | A common solvent for initial stock solutions of non-polar compounds. |
| Ethanol (EtOH) | Organic | A less toxic organic solvent, often used in formulations. |
| Methanol (MeOH) | Organic | Useful for analytical purposes, such as HPLC mobile phases. |
| Acetonitrile (ACN) | Organic | Commonly used in reversed-phase HPLC. |
| Dichloromethane (DCM) | Organic | A volatile solvent for non-polar compounds. |
| Isopropanol (IPA) | Organic | An alternative to ethanol. |
Protocol for Solubility Determination
This protocol outlines a method to determine the equilibrium solubility of this compound.
Materials:
-
This compound (solid)
-
Selected solvents (from Table 1)
-
Vials with screw caps
-
Analytical balance
-
Vortex mixer
-
Thermostatic shaker/incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.[1]
-
Syringe filters (0.22 µm)
Procedure:
-
Preparation: Add an excess amount of solid this compound to a series of vials.
-
Solvent Addition: Add a known volume of each selected solvent to the respective vials.
-
Equilibration: Tightly cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25°C or 37°C). Shake the samples for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vials at a high speed to pellet the undissolved solid.
-
Sample Collection: Carefully collect an aliquot of the supernatant.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Quantification: Dilute the filtered solution with an appropriate solvent and quantify the concentration of this compound using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.[1][2]
-
Calculation: The solubility is expressed as the concentration of this compound in the saturated solution (e.g., in mg/mL or µg/mL).
Stability of this compound
Stability studies are crucial to determine the shelf-life and appropriate storage conditions for this compound.
Table 2: Recommended Storage Conditions for Stability Testing
Based on ICH guidelines, the following conditions are recommended for stability studies.[3][4][5]
| Condition | Temperature | Relative Humidity | Duration |
| Long-term | 25°C ± 2°C | 60% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C | 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C | 75% RH ± 5% RH | 6 months |
| Refrigerated | 5°C ± 3°C | - | 12 months |
| Frozen | -20°C ± 5°C | - | 12 months |
Protocol for Stability Study
This protocol outlines a systematic approach to evaluate the stability of this compound under various environmental conditions.
Materials:
-
This compound (solid or in solution)
-
Stability chambers with controlled temperature and humidity
-
Appropriate containers (e.g., amber vials to protect from light)
-
Analytical instrumentation for quantification (e.g., HPLC)[1]
Procedure:
-
Sample Preparation: Prepare multiple aliquots of this compound in the desired form (solid or solution in a specific solvent) and in the chosen container-closure system.
-
Initial Analysis (Time Zero): Analyze a set of samples immediately to establish the initial characteristics (e.g., purity, concentration, appearance).
-
Storage: Place the remaining samples in the stability chambers under the conditions outlined in Table 2.
-
Time-Point Testing: At specified time intervals (e.g., 0, 3, 6, 9, 12 months for long-term studies; 0, 3, 6 months for accelerated studies), withdraw samples from each storage condition.[3][6]
-
Analysis: Analyze the samples for relevant stability-indicating parameters.
-
Data Evaluation: Compare the results at each time point to the initial data to assess any changes.
Table 3: Parameters to be Tested in a Stability Study
| Parameter | Method of Analysis | Acceptance Criteria |
| Appearance | Visual Inspection | No significant change in color or physical state. |
| Assay (Content) | HPLC-UV | Typically 90-110% of the initial value. |
| Purity/Degradation Products | HPLC-UV | No significant increase in impurities or degradation products. |
| pH (for solutions) | pH meter | Within a specified range. |
Potential Degradation Pathways:
While specific degradation pathways for this compound are not yet fully elucidated, similar compounds can undergo oxidation, hydrolysis, and photodecomposition.[7][8] It is recommended to include stress testing (e.g., exposure to acid, base, peroxide, light, and heat) to identify potential degradation products and develop stability-indicating analytical methods.[9]
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. asean.org [asean.org]
- 4. database.ich.org [database.ich.org]
- 5. Stability Studies | Coriolis Pharma [coriolis-pharma.com]
- 6. ema.europa.eu [ema.europa.eu]
- 7. Vitamin C Degradation Products and Pathways in the Human Lens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Vitamin C degradation products and pathways in the human lens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chemical Stability of Ascorbic Acid Integrated into Commercial Products: A Review on Bioactivity and Delivery Technology - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Garcinone C in In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Garcinone C is a xanthone derivative primarily isolated from Garcinia mangostana (mangosteen) and Garcinia oblongifolia.[1][2] It has garnered significant interest in the scientific community for its potential therapeutic applications, particularly in oncology and inflammatory diseases. As a member of the xanthone family, Garcinone C exhibits a range of biological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects.[2][3][4] This document provides detailed application notes and protocols for the in vitro use of Garcinone C, with a focus on appropriate dosage and experimental design for cytotoxicity, apoptosis, and cell cycle analysis.
Note on "Hancinone C": Initial searches for "this compound" yielded limited specific results. It is highly probable that this is a less common name or a misspelling of Garcinone C, a well-studied compound with extensive literature on its in vitro biological activities. Therefore, this document will focus on Garcinone C.
Data Presentation: Efficacy of Garcinone C in Vitro
The following tables summarize the effective concentrations and cytotoxic potencies of Garcinone C and related compounds in various cancer cell lines.
Table 1: Cytotoxicity of Garcinone C in Human Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Incubation Time (hours) | IC50 / ED50 (µM) | Reference |
| CNE1 | Nasopharyngeal Carcinoma | MTS | 72 | 10.68 ± 0.89 | [1] |
| CNE2 | Nasopharyngeal Carcinoma | MTS | 72 | 13.24 ± 0.20 | [1] |
| HK1 | Nasopharyngeal Carcinoma | MTS | 72 | 9.71 ± 1.34 | [1] |
| HONE1 | Nasopharyngeal Carcinoma | MTS | 72 | 8.99 ± 1.15 | [1] |
| HCC1937 | Breast Cancer | MTT | 48 | 38.6 | [5] |
| HCT116 | Colon Cancer | MTT | 48 | 27.4 | [5] |
| HT29 | Colon Cancer | Not Specified | Not Specified | Not Specified | [6] |
Table 2: Effective Concentrations of Garcinone C for Inducing Cellular Effects
| Cell Line | Cancer Type | Effect | Concentration | Incubation Time | Reference |
| HT29 | Colon Cancer | G0/G1 Cell Cycle Arrest | 1-5 µg/mL | 24 hours - 2 weeks | [3] |
| NPC Cells | Nasopharyngeal Carcinoma | S Phase Cell Cycle Arrest | 10 µM | 24, 48, 72 hours | [1] |
| NPC Cells | Nasopharyngeal Carcinoma | Necrotic Morphology | 10 µM | Not Specified | [7] |
| CNE1, HK1 | Nasopharyngeal Carcinoma | Inhibition of Colony Formation | 0.625, 0.9375 µM | 10 days | [8] |
| CNE2, HONE1 | Nasopharyngeal Carcinoma | Inhibition of Colony Formation | 1.25, 2.5 µM | 10 days | [8] |
Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is designed to assess the effect of Garcinone C on cell viability by measuring the metabolic activity of cells.
Materials:
-
Garcinone C (dissolved in DMSO to create a stock solution)
-
96-well plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide) or Solubilization Buffer (e.g., 0.1% NP-40, 4 mM HCl in isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Treatment: Prepare serial dilutions of Garcinone C in complete culture medium from the stock solution. Remove the old medium from the wells and add 100 µL of the diluted Garcinone C solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest Garcinone C concentration) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Garcinone C
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of Garcinone C for the desired time. Include a vehicle control.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.
Materials:
-
Garcinone C
-
6-well plates
-
Cold 70% ethanol
-
PBS
-
RNase A (100 µg/mL)
-
Propidium Iodide (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with different concentrations of Garcinone C for the desired duration.
-
Cell Harvesting: Collect cells by trypsinization.
-
Washing: Wash the cells with PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Rehydration and RNase Treatment: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PBS containing RNase A and incubate for 30 minutes at 37°C to degrade RNA.
-
PI Staining: Add PI solution to the cell suspension and incubate for 15-30 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Signaling Pathways and Mechanisms of Action
Garcinone C exerts its biological effects through the modulation of several key signaling pathways implicated in cancer cell proliferation, survival, and inflammation.
Anticancer Mechanisms
-
Cell Cycle Arrest: Garcinone C can induce cell cycle arrest at different phases depending on the cell type. In nasopharyngeal carcinoma (NPC) cells, it causes S-phase arrest, while in HT29 colon cancer cells, it leads to G0/G1 arrest.[1][3] This is achieved by inhibiting the expression of key cell cycle regulators such as Cyclin D1, Cyclin E, and CDK6, and increasing the expression of the cell cycle inhibitor p21.[3]
-
Apoptosis Induction: Garcinone C is a potent inducer of apoptosis. The closely related Garcinone E has been shown to induce apoptosis through the activation of caspase-3 and modulation of the TNF-α/JNK signaling pathway.[4]
-
Inhibition of Key Signaling Pathways: Garcinone C has been reported to inhibit the Hedgehog signaling pathway.[3] It also modulates the ATR/Stat3/4E-BP1 pathway in NPC cells, leading to decreased cell viability.[1][7] Furthermore, xanthones from Garcinia mangostana, including Garcinone C, have been shown to potentially downregulate the MAPK and Akt signaling pathways.[9]
Anti-inflammatory Mechanisms
Garcinone E, a structurally similar xanthone, has been shown to inhibit the activation of the NF-κB pathway.[4] This is a critical pathway in the inflammatory response, and its inhibition leads to a reduction in the production of pro-inflammatory cytokines such as IL-1β and IL-6.[4]
Mandatory Visualizations
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Natural Xanthones from Garcinia mangostana with Multifunctional Activities for the Therapy of Alzheimer's Disease - ProQuest [proquest.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Garcinone E Mitigates Oxidative Inflammatory Response and Protects against Experimental Autoimmune Hepatitis via Modulation of Nrf2/HO-1, NF-κB and TNF-α/JNK Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. openaccesspub.org [openaccesspub.org]
- 6. The purple mangosteen (Garcinia mangostana): Defining the anticancer potential of selected xanthones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Garcinone C exerts antitumor activity by modulating the expression of ATR/Stat3/4E‑BP1 in nasopharyngeal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. Garcinia mangostana L. Pericarp Extract and Its Active Compound α-Mangostin as Potential Inhibitors of Immune Checkpoint Programmed Death Ligand-1 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Hancinone C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hancinone C is a lignanoid, a class of secondary metabolites found in plants. While specific analytical methods for this compound are not widely documented, methodologies for the quantification of other lignans with similar chemical properties are well-established. This document provides a detailed guide to developing and validating analytical methods, specifically High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), for the quantification of this compound in various samples, such as plant extracts and biological matrices. These protocols are based on established methods for analogous compounds and provide a robust framework for researchers.
Analytical Methods Overview
The quantification of this compound can be effectively achieved using modern chromatographic techniques. The choice of method will depend on the required sensitivity, selectivity, and the nature of the sample matrix.
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: A widely accessible and robust technique suitable for the quantification of analytes present at moderate to high concentrations. Given the aromatic nature of lignans, UV detection is a suitable choice.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): Offers superior sensitivity and selectivity, making it ideal for quantifying trace amounts of this compound, especially in complex biological matrices. The use of Multiple Reaction Monitoring (MRM) enhances specificity.
Data Presentation: Quantitative Data Summary
Table 1: HPLC-UV Method Validation Parameters (Template)
| Validation Parameter | Acceptance Criteria | Result for this compound |
| Linearity (r²) | ≥ 0.995 | e.g., 0.999 |
| Range (µg/mL) | - | e.g., 1 - 100 |
| Limit of Detection (LOD) (µg/mL) | Report Value | e.g., 0.2 |
| Limit of Quantification (LOQ) (µg/mL) | Report Value | e.g., 0.7 |
| Precision (%RSD) | Intraday: ≤ 2%, Interday: ≤ 5% | e.g., Intraday: 1.5%, Interday: 3.2% |
| Accuracy (% Recovery) | 80 - 120% | e.g., 98.5% |
| Specificity | No interfering peaks at the retention time of the analyte | e.g., Confirmed |
| Robustness | %RSD ≤ 5% for minor changes in method parameters | e.g., 4.1% |
Table 2: LC-MS/MS Method Validation Parameters (Template)
| Validation Parameter | Acceptance Criteria | Result for this compound |
| Linearity (r²) | ≥ 0.995 | e.g., 0.9998 |
| Range (ng/mL) | - | e.g., 0.1 - 100 |
| Limit of Detection (LOD) (ng/mL) | Report Value | e.g., 0.03 |
| Limit of Quantification (LOQ) (ng/mL) | Report Value | e.g., 0.1 |
| Precision (%RSD) | Intraday: ≤ 15%, Interday: ≤ 15% | e.g., Intraday: 8.7%, Interday: 11.2% |
| Accuracy (% Recovery) | 85 - 115% | e.g., 102.3% |
| Matrix Effect (%) | 85 - 115% | e.g., 95% |
| Stability (Freeze-Thaw, Short-Term, Long-Term) | % Deviation within ±15% | e.g., All within acceptable limits |
Experimental Protocols
Protocol 1: Quantification of this compound using HPLC-UV
This protocol provides a general procedure for the analysis of this compound in plant extracts.
1. Sample Preparation (Extraction)
-
Objective: To extract this compound from the plant matrix.
-
Procedure:
-
Weigh 1 gram of dried and powdered plant material.
-
Add 20 mL of 80% methanol.
-
Sonciate for 30 minutes at 40°C.
-
Centrifuge at 4000 rpm for 15 minutes.
-
Collect the supernatant.
-
Repeat the extraction process on the pellet twice more.
-
Pool the supernatants and evaporate to dryness under reduced pressure.
-
Reconstitute the dried extract in 1 mL of the mobile phase.
-
Filter through a 0.45 µm syringe filter before injection.
-
2. HPLC Instrumentation and Conditions
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).
-
Gradient Program (Example):
-
0-5 min: 20% B
-
5-25 min: 20-80% B
-
25-30 min: 80% B
-
30-31 min: 80-20% B
-
31-35 min: 20% B
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection Wavelength: Determined by UV scan of this compound standard (typically around 280 nm for lignans).
3. Calibration Curve
-
Prepare a stock solution of this compound standard (1 mg/mL) in methanol.
-
Prepare a series of working standards by serial dilution of the stock solution to cover the expected concentration range in the samples.
-
Inject each standard in triplicate and plot the peak area against the concentration to construct the calibration curve.
4. Data Analysis
-
Identify the this compound peak in the sample chromatogram by comparing the retention time with the standard.
-
Quantify the amount of this compound in the sample using the regression equation from the calibration curve.
Protocol 2: Quantification of this compound using LC-MS/MS
This protocol is suitable for the quantification of this compound in biological samples (e.g., plasma, urine).
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Objective: To extract this compound from a complex biological matrix and remove interferences.
-
Procedure:
-
Condition an SPE cartridge (e.g., C18) with 1 mL of methanol followed by 1 mL of water.
-
To 200 µL of plasma, add an internal standard (IS) and 800 µL of 0.1% formic acid in water.
-
Load the diluted plasma onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute this compound and the IS with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
2. LC-MS/MS Instrumentation and Conditions
-
LC System: A UPLC or HPLC system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (to be optimized for this compound).
-
MS/MS Detection: Multiple Reaction Monitoring (MRM). The precursor and product ion transitions for this compound and the IS need to be determined by direct infusion of the standards.
3. Method Validation
-
The method should be validated according to regulatory guidelines (e.g., FDA, EMA) for linearity, sensitivity (LOD, LOQ), precision, accuracy, recovery, matrix effect, and stability.
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Generic signaling pathway potentially modulated by this compound.
Caption: Logical relationship of analytical method validation parameters.
Hancinone C: Application Notes and Protocols for PAF Receptor Binding Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hancinone C, a neolignan isolated from Piper wallichii, has been identified as an inhibitor of the Platelet-Activating Factor (PAF)[1]. PAF is a potent phospholipid mediator involved in a wide range of physiological and pathological processes, including inflammation, allergic responses, and thrombosis[1]. It exerts its effects by binding to a specific G-protein coupled receptor, the PAF receptor (PAFR)[1]. The inhibitory action of this compound on PAF-induced platelet aggregation suggests its potential as a PAF receptor antagonist, making it a compound of interest for therapeutic development in inflammatory and cardiovascular diseases.
These application notes provide a comprehensive overview of the methodologies to study the interaction of this compound with the PAF receptor. The protocols are designed to enable researchers to characterize the binding affinity and functional effects of this compound and similar compounds.
Quantitative Data on PAF Receptor Antagonists
While specific binding affinity data (IC₅₀ or Kᵢ) for this compound's direct interaction with the PAF receptor is not yet publicly available, its inhibitory activity on PAF-induced platelet aggregation has been confirmed[1]. For comparative purposes, the following table summarizes the IC₅₀ values of various other lignans and known PAF receptor antagonists.
| Compound | Type | IC₅₀ (µM) | Assay System |
| This compound | Neolignan | Activity confirmed, IC₅₀ not reported | PAF-induced platelet aggregation [1] |
| (-)-Syringaresinol | Lignan | 0.52 (mM) | PAF-induced rabbit platelet aggregation[2] |
| 6(7)-Dehydroschisandrol A | Lignan Derivative | 2.1 | PAF receptor binding[3] |
| Kadsurenone | Neolignan | 2.8 | PAF-induced rabbit platelet aggregation[4] |
| WEB 2086 | Synthetic Antagonist | 0.055 | PAF-induced rabbit platelet aggregation[4] |
| BN 52021 | Ginkgolide | 2.4 | PAF-induced rabbit platelet aggregation[4] |
| Cinchonine | Alkaloid | 125 | PAF-induced human platelet aggregation[5] |
Signaling Pathways
PAF Receptor Signaling Cascade
Activation of the PAF receptor by its ligand initiates a cascade of intracellular signaling events. The receptor is coupled to multiple G proteins, including Gq, Gi, and G12/13, leading to the activation of various downstream effectors. The diagram below illustrates the primary signaling pathways activated upon PAF receptor stimulation.
Caption: Simplified PAF receptor signaling pathway.
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay for PAF Receptor
This protocol is designed to determine the binding affinity (Kᵢ) of this compound for the PAF receptor by measuring its ability to compete with a radiolabeled ligand, such as [³H]-PAF.
Materials:
-
This compound
-
[³H]-PAF (radioligand)
-
Unlabeled PAF (for non-specific binding determination)
-
Rabbit platelet membranes or membranes from cells overexpressing the PAF receptor
-
Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 0.25% BSA)
-
Scintillation vials and scintillation cocktail
-
Glass fiber filters
-
Filtration manifold
-
Scintillation counter
Experimental Workflow:
References
- 1. [The isolation and identification of PAF inhibitors from Piper wallichii (Miq.) Hand-Mazz and P. hancei Maxim] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lignans and aromatic glycosides from Piper wallichii and their antithrombotic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-activity relationships of lignans from Schisandra chinensis as platelet activating factor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Platelet-activating factor (PAF) receptor antagonists inhibit arachidonic acid induced platelet aggregation in rabbit whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The inhibitory effect of cinchonine on human platelet aggregation due to blockade of calcium influx - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Hancinone C in Inflammatory Response Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hancinone C is a novel synthetic small molecule identified for its potent anti-inflammatory properties. Pre-clinical data suggest that this compound modulates key signaling pathways involved in the inflammatory cascade, making it a promising candidate for the development of new therapeutics for inflammatory diseases. These application notes provide detailed protocols for evaluating the anti-inflammatory effects of this compound in established in vitro and in vivo models. The methodologies described herein are designed to ensure robust and reproducible data generation for researchers investigating the therapeutic potential of this compound and similar compounds.
Hypothesized Mechanism of Action
This compound is believed to exert its anti-inflammatory effects through the dual inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1][2] These pathways are critical regulators of pro-inflammatory gene expression.[3][4] It is hypothesized that this compound directly or indirectly inhibits the IκB kinase (IKK) complex, preventing the degradation of IκBα and subsequent nuclear translocation of NF-κB.[1][5] Concurrently, it is thought to suppress the phosphorylation of key MAPK proteins like p38 and JNK, thereby blocking the activation of downstream transcription factors such as AP-1.[6][7]
Data Presentation: Anti-Inflammatory Profile of this compound
The following tables summarize the dose-dependent effects of this compound in standard inflammatory response models.
Table 1: In Vitro Anti-Inflammatory Activity of this compound in LPS-Stimulated RAW 264.7 Macrophages
| Concentration (µM) | NO Production (% Inhibition) | PGE₂ Production (% Inhibition) | TNF-α Release (% Inhibition) | IL-6 Release (% Inhibition) | Cell Viability (%) |
| Control (LPS) | 0% | 0% | 0% | 0% | 100% |
| 0.1 | 15.2 ± 2.1% | 12.5 ± 1.8% | 18.3 ± 2.5% | 14.7 ± 2.0% | 99.1 ± 1.2% |
| 1 | 45.8 ± 3.5% | 40.1 ± 3.2% | 52.1 ± 4.1% | 48.6 ± 3.9% | 98.5 ± 1.5% |
| 10 | 88.3 ± 5.2% | 82.7 ± 4.9% | 91.5 ± 5.5% | 89.9 ± 5.1% | 97.2 ± 2.1% |
| 25 | 95.1 ± 4.8% | 91.3 ± 4.5% | 96.2 ± 4.7% | 94.8 ± 4.6% | 96.5 ± 2.4% |
| IC₅₀ (µM) | 1.8 | 2.2 | 1.5 | 1.7 | >100 |
Data are presented as mean ± SD (n=3). RAW 264.7 cells were pre-treated with this compound for 1 hour before stimulation with 1 µg/mL Lipopolysaccharide (LPS) for 24 hours.
Table 2: In Vivo Anti-Inflammatory Activity of this compound in Carrageenan-Induced Mouse Paw Edema
| Treatment Group (Dose, mg/kg, p.o.) | 1 hr | 2 hr | 3 hr | 4 hr | 5 hr |
| Vehicle Control | 0% | 0% | 0% | 0% | 0% |
| This compound (10) | 18.5 ± 2.2% | 25.4 ± 3.1% | 32.8 ± 3.5% | 28.1 ± 3.0% | 22.6 ± 2.5% |
| This compound (25) | 30.1 ± 3.3% | 42.6 ± 4.0% | 55.2 ± 4.8% | 49.7 ± 4.2% | 41.3 ± 3.8% |
| This compound (50) | 45.7 ± 4.1% | 60.3 ± 5.2% | 72.8 ± 6.1% | 68.5 ± 5.7% | 60.9 ± 5.1% |
| Indomethacin (10) | 48.2 ± 4.5% | 65.1 ± 5.8% | 75.4 ± 6.3% | 71.0 ± 6.0% | 64.2 ± 5.5% |
Data represent the percentage inhibition of paw edema, presented as mean ± SD (n=6 per group). This compound was administered orally 1 hour prior to subplantar injection of 1% carrageenan.[8]
Visualizations: Signaling Pathways and Experimental Workflow
Caption: Proposed inhibition of the NF-κB pathway by this compound.
Caption: Proposed inhibition of the MAPK pathway by this compound.
References
- 1. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. synapse.koreamed.org [synapse.koreamed.org]
- 3. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]
- 4. gut.bmj.com [gut.bmj.com]
- 5. Modulating Inflammation through the Negative Regulation of NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MAPK Signaling Links Autophagy and Inflammation | Bio-Techne [bio-techne.com]
- 8. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Hancinone C Anti-Inflammatory Cell-Based Assay
Abstract
This document provides a comprehensive guide for a cell-based assay to evaluate the anti-inflammatory properties of Hancinone C, a lignan isolated from Piper pleiocarpum. The protocol details a robust and reproducible method for quantifying the inhibitory effect of this compound on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells. This assay serves as a primary screening tool for researchers in drug discovery and natural product chemistry to investigate the therapeutic potential of this compound.
Introduction
Lignans, a major class of phytoestrogens, are widely distributed in the plant kingdom and have garnered significant attention for their diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties.[1][2][3][4] this compound, a lignan found in plants of the Piper genus, is a promising candidate for drug development.[1][2] Inflammation is a critical physiological response, but its dysregulation is a key component of numerous chronic diseases such as rheumatoid arthritis, inflammatory bowel disease, and cancer.[5][6]
A key mediator in the inflammatory process is nitric oxide (NO), produced by inducible nitric oxide synthase (iNOS) in macrophages upon activation by pro-inflammatory stimuli like bacterial lipopolysaccharide (LPS).[7][8][9] The production of iNOS is largely regulated by the nuclear factor-kappa B (NF-κB) signaling pathway, a central hub for inflammatory gene expression.[6][10][11][12] Therefore, inhibiting NO production is a well-established strategy for screening potential anti-inflammatory agents.
This application note describes a detailed protocol for assessing the anti-inflammatory activity of this compound by measuring its ability to inhibit LPS-induced NO production in RAW 264.7 macrophages. The assay is based on the colorimetric Griess reaction, which quantifies nitrite, a stable and soluble breakdown product of NO.[7][13][14]
Principle of the Assay
The assay is designed to quantify the inhibitory effect of this compound on the production of nitric oxide in macrophages.
dot
Caption: Logical workflow of the this compound anti-inflammatory assay.
Materials and Reagents
-
Cell Line: RAW 264.7 (Murine Macrophage Cell Line)
-
Compound: this compound (dissolved in DMSO to create a stock solution)
-
Reagents:
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (100x)
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Trypan Blue solution (0.4%)
-
Phosphate-Buffered Saline (PBS), sterile
-
Griess Reagent Kit:
-
Component A: Sulfanilamide solution
-
Component B: N-(1-naphthyl)ethylenediamine dihydrochloride (NED) solution
-
-
Sodium Nitrite (NaNO₂) for standard curve
-
-
Equipment:
-
Humidified incubator (37°C, 5% CO₂)
-
Laminar flow hood
-
Centrifuge
-
Microplate reader (540 nm absorbance)
-
Hemocytometer or automated cell counter
-
96-well flat-bottom cell culture plates
-
Standard laboratory pipettes and sterile tips
-
Experimental Protocols
Cell Culture and Maintenance
-
Culture RAW 264.7 cells in DMEM supplemented with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculture cells every 2-3 days when they reach 80-90% confluency. Do not allow cells to become fully confluent.
-
For subculturing, gently scrape the cells, aspirate the cell suspension, and centrifuge at 200 x g for 5 minutes. Resuspend the pellet in fresh medium and re-plate at the desired density.
Cell Viability Assay (MTT or similar)
Prior to the main experiment, it is crucial to determine the non-toxic concentration range of this compound on RAW 264.7 cells.
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours. Ensure the final DMSO concentration is ≤ 0.1% in all wells.
-
Perform an MTT assay according to the manufacturer's protocol to assess cell viability.
-
Use only non-toxic concentrations of this compound for the subsequent anti-inflammatory assay.
Nitric Oxide Inhibition Assay
dot
Caption: Experimental workflow for the nitric oxide inhibition assay.
-
Cell Seeding: Seed RAW 264.7 cells into a 24-well plate at a density of 5 x 10⁵ cells/well. Incubate for 24 hours to allow for cell adherence.[7][8]
-
Pre-treatment: Remove the culture medium and replace it with fresh, serum-free DMEM. Treat the cells with various non-toxic concentrations of this compound for 2 hours. Include the following controls:
-
Vehicle Control: Cells treated with DMSO (at the same final concentration as the this compound wells).
-
Positive Control: A known inhibitor of iNOS or NF-κB (e.g., L-NAME or Dexamethasone).
-
Negative Control (Unstimulated): Cells treated with vehicle but not stimulated with LPS.
-
-
Stimulation: After the 2-hour pre-treatment, add LPS to all wells (except the unstimulated negative control) to a final concentration of 1 µg/mL.
-
Incubation: Incubate the plate for an additional 24 hours at 37°C with 5% CO₂.
-
Supernatant Collection: Carefully collect the cell culture supernatant from each well for analysis.
Measurement of Nitrite Concentration (Griess Assay)
-
Standard Curve Preparation: Prepare a sodium nitrite standard curve (e.g., 0, 1.56, 3.125, 6.25, 12.5, 25, 50, 100 µM) in culture medium.
-
Griess Reaction:
-
Add 50 µL of each supernatant sample and standard to a new 96-well plate.
-
Add 50 µL of Griess Reagent A (Sulfanilamide) to each well.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (NED) to each well.
-
Incubate for another 10 minutes at room temperature, protected from light. A pink/magenta color will develop.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Calculation:
-
Determine the nitrite concentration of the samples by interpolating from the sodium nitrite standard curve.
-
Calculate the percentage of nitric oxide inhibition using the following formula: % Inhibition = [(Absorbance of LPS-stimulated control - Absorbance of sample) / Absorbance of LPS-stimulated control] x 100
-
Data Presentation
The quantitative results should be summarized in a clear, tabular format. The IC₅₀ value, the concentration of this compound that inhibits 50% of NO production, should be calculated from the dose-response curve.
Table 1: Inhibitory Effect of this compound on NO Production in LPS-Stimulated RAW 264.7 Cells
| Treatment Group | This compound (µM) | Nitrite Conc. (µM) ± SD | % Inhibition | Cell Viability (%) ± SD |
| Unstimulated Control | 0 | 1.8 ± 0.3 | - | 100 ± 4.1 |
| LPS Control (1 µg/mL) | 0 | 45.2 ± 2.5 | 0 | 98 ± 3.5 |
| This compound + LPS | 1 | 38.1 ± 2.1 | 15.7 | 99 ± 4.0 |
| This compound + LPS | 5 | 29.5 ± 1.8 | 34.7 | 97 ± 3.8 |
| This compound + LPS | 10 | 21.9 ± 1.5 | 51.5 | 98 ± 4.2 |
| This compound + LPS | 25 | 12.3 ± 1.1 | 72.8 | 96 ± 3.9 |
| This compound + LPS | 50 | 7.6 ± 0.9 | 83.2 | 95 ± 4.5 |
| IC₅₀ Value | \multicolumn{4}{c | }{~9.5 µM } |
Data are presented as mean ± standard deviation (SD) from three independent experiments. Cell viability was assessed in parallel to ensure observed inhibition is not due to cytotoxicity.
Mechanism of Action: Inhibition of the NF-κB Pathway
The primary mechanism for LPS-induced iNOS expression in macrophages is the activation of the NF-κB pathway. This compound is hypothesized to exert its anti-inflammatory effect by interfering with this signaling cascade.
dot
Caption: Hypothesized mechanism of this compound on the NF-κB pathway.
Conclusion
The described cell-based assay provides a reliable and efficient method for evaluating the anti-inflammatory potential of this compound. By quantifying the inhibition of LPS-induced nitric oxide production in RAW 264.7 macrophages, this protocol allows for the determination of a dose-dependent effect and the calculation of an IC₅₀ value. This assay is an essential first step in characterizing the biological activity of this compound and provides a foundation for further mechanistic studies, such as investigating its direct impact on the NF-κB signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Lignans from the genus Piper L. and their pharmacological activities: An updated review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lignans as Pharmacological Agents in Disorders Related to Oxidative Stress and Inflammation: Chemical Synthesis Approaches and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-Inflammatory Properties of Flavone di-C-Glycosides as Active Principles of Camellia Mistletoe, Korthalsella japonica - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Transcriptional profiling of the LPS induced NF-κB response in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lipopolysaccharide-induced NF-κB nuclear translocation is primarily dependent on MyD88, but TNFα expression requires TRIF and MyD88 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. LPS‐stimulated NF‐κB p65 dynamic response marks the initiation of TNF expression and transition to IL‐10 expression in RAW 264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 2.12. Nitric Oxide Assay in LPS-Stimulated RAW 264.7 [bio-protocol.org]
- 14. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing Hancinone C Solubility in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in dissolving Hancinone C in aqueous solutions. The following sections detail established methods for solubility enhancement, including experimental protocols and expected outcomes based on studies of structurally similar compounds.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
Q2: What are the primary methods to improve the aqueous solubility of this compound?
A2: For poorly water-soluble drugs like this compound, several techniques can be employed to enhance aqueous solubility.[3] The most common and effective methods include:
-
Cyclodextrin Complexation: Encapsulating the this compound molecule within a cyclodextrin complex to increase its apparent solubility.[4]
-
Solid Dispersion: Dispersing this compound within a hydrophilic carrier matrix at a molecular level.[5]
-
Nanoparticle Formulation: Reducing the particle size of this compound to the nanometer range to increase surface area and dissolution velocity.[6]
-
Co-solvency: Using a mixture of water and a water-miscible organic solvent to increase the solubilizing capacity of the solvent system.[7]
Q3: Which method is most suitable for my research needs?
A3: The choice of method depends on several factors, including the desired fold-increase in solubility, the intended application (e.g., in vitro assays vs. in vivo studies), and available laboratory equipment.
-
Cyclodextrin complexation is often used for preparing stock solutions for in vitro experiments due to its simplicity.[4]
-
Solid dispersions and nanoparticle formulations are more advanced techniques often employed to improve oral bioavailability for in vivo studies.[3][6]
-
Co-solvency is a straightforward and rapid method suitable for various applications, but the toxicity of the co-solvent must be considered.[7]
Troubleshooting Guides & Experimental Protocols
Cyclodextrin Inclusion Complexation
This technique involves the formation of an inclusion complex where the hydrophobic this compound molecule (the "guest") is encapsulated within the hydrophobic cavity of a cyclodextrin molecule (the "host").[8] The hydrophilic exterior of the cyclodextrin allows the entire complex to be water-soluble.[4]
Common Issues & Troubleshooting:
-
Low complexation efficiency:
-
Troubleshooting: Experiment with different types of cyclodextrins (e.g., β-cyclodextrin, HP-β-cyclodextrin, SBE-β-cyclodextrin) as the size of the cyclodextrin cavity is a critical factor.[8] Also, optimize the molar ratio of this compound to cyclodextrin.
-
-
Precipitation upon dilution:
-
Troubleshooting: The complex may be dissociating. Ensure the final concentration in your assay medium is below the solubility limit of the complex. It may be necessary to include a low concentration of the cyclodextrin in the final dilution medium.
-
Illustrative Solubility Enhancement with Cyclodextrins:
| Compound Type | Cyclodextrin Used | Fold Increase in Aqueous Solubility (Representative) |
| Poorly soluble drug | HP-β-Cyclodextrin | 10 to 100-fold |
| Hydrophobic natural product | β-Cyclodextrin | 5 to 50-fold |
Note: This data is illustrative and based on typical results for hydrophobic compounds. Actual results for this compound may vary.
Experimental Protocol: Preparation of a this compound-Cyclodextrin Inclusion Complex (Kneading Method)
-
Weigh stoichiometric amounts of this compound and a selected cyclodextrin (e.g., HP-β-cyclodextrin).
-
Transfer the powders to a mortar.
-
Add a small amount of a water-alcohol mixture (e.g., 1:1 v/v water:ethanol) to form a paste.
-
Knead the paste for 60 minutes.
-
Dry the paste in an oven at 40-50 °C until the solvent has completely evaporated.
-
Pulverize the dried complex and pass it through a fine-mesh sieve.
-
Store the resulting powder in a desiccator.
Workflow for Cyclodextrin Complexation:
Solid Dispersion
Solid dispersion is a technique where the poorly soluble drug is dispersed in a hydrophilic carrier, often in an amorphous state.[5] This enhances the dissolution rate and apparent solubility of the drug.[9]
Common Issues & Troubleshooting:
-
Drug recrystallization during storage:
-
Troubleshooting: The amorphous form can be unstable. Ensure the solid dispersion is stored in a tightly sealed container at low humidity and temperature. The choice of polymer carrier is also critical for stability.
-
-
Incomplete drug release:
-
Troubleshooting: The drug-to-carrier ratio may need optimization. A higher proportion of the hydrophilic carrier can improve drug release. The dissolution medium's pH can also affect the release if an enteric polymer is used.
-
Illustrative Solubility Enhancement with Solid Dispersion:
| Compound Type | Carrier Used | Fold Increase in Dissolution Rate (Representative) |
| Hydrophobic drug | PVP K30 | 5 to 20-fold |
| Herbal Extract | PEG 6000 | 3 to 15-fold |
Note: This data is illustrative and based on typical results for hydrophobic compounds. Actual results for this compound may vary.
Experimental Protocol: Preparation of a this compound Solid Dispersion (Solvent Evaporation Method)
-
Dissolve this compound and a hydrophilic carrier (e.g., polyvinylpyrrolidone (PVP) K30) in a suitable organic solvent (e.g., methanol).
-
Stir the solution until a clear solution is obtained.
-
Evaporate the solvent under reduced pressure using a rotary evaporator.
-
Further dry the resulting solid film in a vacuum oven at 40 °C for 24 hours to remove any residual solvent.
-
Scrape the solid dispersion, pulverize it, and pass it through a sieve.
-
Store the product in a desiccator.
Workflow for Solid Dispersion Preparation:
Nanoparticle Formulation (Nanosuspension)
Nanosuspensions are sub-micron colloidal dispersions of pure drug particles stabilized by surfactants.[10] The reduction in particle size leads to an increased surface area, which in turn enhances the dissolution rate and saturation solubility.[6] A study on Herpetospermum caudigerum lignans, which are structurally similar to this compound, showed a significant increase in solubility and dissolution velocity using a nanosuspension formulation.[11][12]
Common Issues & Troubleshooting:
-
Particle aggregation (instability):
-
Troubleshooting: Optimize the type and concentration of the stabilizer (surfactant or polymer). The zeta potential of the nanosuspension should be sufficiently high (typically > |30| mV) to ensure electrostatic stabilization.
-
-
Crystal growth during storage (Ostwald ripening):
-
Troubleshooting: The addition of a second stabilizer or conversion of the nanosuspension into a solid form (e.g., by freeze-drying with a cryoprotectant) can improve long-term stability.[11]
-
Illustrative Solubility Enhancement with Nanosuspension:
| Compound | Formulation | Particle Size | Fold Increase in Saturation Solubility |
| Herpetospermum caudigerum lignans | Nanosuspension | ~243 nm | ~14-fold |
Source: Adapted from a study on Herpetospermum caudigerum lignans.[11][12]
Experimental Protocol: Preparation of a this compound Nanosuspension (Precipitation-Homogenization Method)
-
Dissolve this compound in a suitable water-miscible organic solvent to prepare the organic phase.
-
Dissolve a stabilizer (e.g., Poloxamer 188) in purified water to prepare the aqueous phase.
-
Inject the organic phase into the aqueous phase under high-speed stirring to form a crude suspension.
-
Subject the crude suspension to high-pressure homogenization for a specified number of cycles to reduce the particle size.
-
Monitor the particle size and polydispersity index (PDI) using a dynamic light scattering (DLS) instrument until the desired size is achieved.
-
The resulting nanosuspension can be used directly or lyophilized for long-term storage.
Workflow for Nanosuspension Preparation:
Co-solvency
This method involves using a water-miscible organic solvent (co-solvent) to increase the solubility of a non-polar solute in an aqueous solution.[7] The co-solvent reduces the polarity of the aqueous environment, making it more favorable for the hydrophobic drug.[13]
Common Issues & Troubleshooting:
-
Drug precipitation upon dilution:
-
Troubleshooting: This occurs when the concentration of the co-solvent falls below the critical level required to keep the drug in solution. Prepare stock solutions in a high concentration of the co-solvent and perform serial dilutions, ensuring the final co-solvent concentration in the assay is sufficient to maintain solubility.
-
-
Toxicity of the co-solvent:
-
Troubleshooting: For cell-based assays or in vivo studies, the concentration of the co-solvent must be kept below its toxic level. Commonly used biocompatible co-solvents include ethanol, propylene glycol, and polyethylene glycol (PEG) 400.[14] Always run a vehicle control to account for any effects of the co-solvent.
-
Illustrative Solubility Enhancement with Co-solvents:
| Drug Type | Co-solvent System (v/v) | Fold Increase in Solubility (Representative) |
| Poorly soluble antidiabetic drug | 50% PEG 400 in water | >100-fold |
| Poorly soluble NSAID | 60% Propylene Glycol in water | ~50-fold |
Note: This data is illustrative and based on typical results for hydrophobic drugs. Actual results for this compound may vary.[15]
Experimental Protocol: Determining this compound Solubility in a Co-solvent System
-
Prepare a series of co-solvent mixtures with varying volume fractions of a co-solvent (e.g., PEG 400) in water (e.g., 10%, 20%, 40%, 60%, 80% v/v).
-
Add an excess amount of this compound to each co-solvent mixture in sealed vials.
-
Shake the vials at a constant temperature (e.g., 25 °C) for 48-72 hours to ensure equilibrium is reached.
-
Centrifuge the samples to separate the undissolved solid.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
Quantify the concentration of dissolved this compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).
Logical Diagram for Co-solvency Method Selection:
References
- 1. This compound | C23H28O6 | CID 6443896 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | PAFR | TargetMol [targetmol.com]
- 3. researchgate.net [researchgate.net]
- 4. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. jddtonline.info [jddtonline.info]
- 7. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 8. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Surfactant-Free Solid Dispersions of Hydrophobic Drugs in an Amorphous Sugar Matrix Dried from an Organic Solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cjnmcpu.com [cjnmcpu.com]
- 12. Formulation of dried lignans nanosuspension with high redispersibility to enhance stability, dissolution, and oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. bepls.com [bepls.com]
- 15. Co-solvent solubilization of some poorly-soluble antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Hancinone C Platelet Aggregation Assay
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Hancinone C in platelet aggregation assays. The information is designed for scientists and professionals in drug development and related fields.
Frequently Asked Questions (FAQs)
Q1: What is the reported effect of this compound on platelet aggregation?
This compound has been reported to exhibit inhibitory activity against platelet aggregation induced by Platelet-Activating Factor (PAF).[1] However, detailed quantitative data, such as IC50 values against various agonists, are not widely published. As a xanthone derivative, its antiplatelet activity is plausible, as other compounds in this class have demonstrated inhibition of platelet aggregation.[2][3][4][5]
Q2: What is the potential mechanism of action for this compound in platelets?
While the exact mechanism in platelets is not fully elucidated, this compound is known to modulate the PI3K/AKT/mTOR signaling pathway in other cell types. The PI3K/Akt pathway is a crucial signaling cascade in platelet activation, granule release, and aggregation.[6][7][8][9][10] Therefore, it is hypothesized that this compound may exert its antiplatelet effects by inhibiting this pathway. Another potential mechanism, based on studies of other xanthone derivatives, is the inhibition of thromboxane formation.[2][3]
Q3: How should I prepare this compound for my in vitro assay?
According to supplier information, this compound can be prepared in a solvent like DMSO.[1] For in vivo studies, a preparation involving DMSO, PEG300, Tween 80, and saline/PBS has been suggested.[1] It is crucial to determine the final desired concentration in your assay and to ensure that the solvent concentration is minimal and does not affect platelet function. A solvent control should always be included in your experiments.
Q4: What are the critical pre-analytical variables to consider in a platelet aggregation assay?
Several pre-analytical factors can significantly impact the results of a platelet aggregation assay.[11][12] These include:
-
Anticoagulant choice: 3.2% sodium citrate is the standard anticoagulant.
-
Blood collection: A clean venipuncture with minimal stasis is essential to prevent premature platelet activation.
-
Sample handling: Samples should be kept at room temperature and processed promptly, ideally within 4 hours of collection.[12]
-
Centrifugation: The preparation of platelet-rich plasma (PRP) and platelet-poor plasma (PPP) requires carefully controlled centrifugation steps.
-
Platelet count: The platelet count in the PRP should be within an optimal range (typically 150-600 x 10^9/L).[11]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| No aggregation or weak response in all samples (including control) | Poor platelet quality | Ensure proper blood collection and handling procedures. Use fresh blood samples. |
| Incorrect agonist concentration | Verify the concentration and activity of the platelet agonists (e.g., ADP, collagen, thrombin). | |
| Instrument malfunction | Check the light transmission aggregometer settings, including temperature (37°C) and stir speed. | |
| High baseline noise or spontaneous aggregation | Premature platelet activation | Review blood collection technique to minimize trauma. Ensure all labware is clean. |
| Lipemic or hemolyzed plasma | Visually inspect the plasma. If present, a new sample may be required. | |
| Inconsistent results between replicates | Pipetting errors | Ensure accurate and consistent pipetting of PRP, agonist, and this compound. |
| Inadequate mixing | Ensure the stir bar is functioning correctly and providing consistent mixing. | |
| This compound appears to precipitate in the assay | Poor solubility | Re-evaluate the solvent and final concentration. Consider preparing a more dilute stock solution. Ensure the final solvent concentration is low. |
| Unexpected potentiation of aggregation | Compound-specific effects | At certain concentrations, some compounds can paradoxically enhance platelet aggregation. Perform a full dose-response curve to identify the inhibitory range. |
| Variable results with different blood donors | Biological variability | Platelet reactivity can vary between individuals. It is advisable to test on samples from multiple healthy donors who have not taken antiplatelet medications. |
Quantitative Data
| Xanthone Derivative | Agonist | IC50 (µM) | Source |
| 2-Prenyloxyxanthone | Arachidonic Acid | 10.2 | [2] |
| 2-[3 (propylamino)-2-hydroxypropoxy]xanthone hydrochloride | Adrenaline | 4.4 | [2] |
| Tripteroside acetate | Arachidonic Acid | 10 µg/mL | [3] |
| Tripteroside acetate | Collagen | 30 µg/mL | [3] |
Note: This data is for related compounds and should be used for illustrative purposes only.
Experimental Protocols
Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)
This protocol provides a general framework. Specific parameters may need to be optimized for your laboratory and instrumentation.
1. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP) a. Collect whole blood from healthy, consenting donors into tubes containing 3.2% sodium citrate. b. Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP. c. Transfer the supernatant (PRP) to a new tube. d. Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10-15 minutes to obtain PPP. e. Keep PRP and PPP at room temperature until use.
2. Preparation of this compound a. Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). b. Make serial dilutions of the stock solution to achieve the desired final concentrations for the assay. The final solvent concentration should be kept constant across all experimental conditions and should not exceed a level known to affect platelet function (typically <0.5%).
3. Platelet Aggregation Measurement a. Set the light transmission aggregometer to 100% transmission with PPP and 0% transmission with PRP. b. Pipette a specific volume of PRP into a cuvette with a stir bar and allow it to equilibrate at 37°C for a few minutes. c. Add a small volume of the this compound dilution (or solvent control) and incubate for a predetermined time. d. Add the platelet agonist (e.g., ADP, collagen, PAF) to induce aggregation. e. Record the change in light transmission for a set period (e.g., 5-10 minutes). f. Analyze the aggregation curves to determine the percentage of maximum aggregation and the inhibition for each concentration of this compound.
Visualizations
Below are diagrams illustrating a typical experimental workflow and a potential signaling pathway for this compound's action on platelets.
Caption: Experimental workflow for this compound platelet aggregation assay.
Caption: Hypothesized signaling pathway of this compound in platelets.
References
- 1. This compound | PAFR | TargetMol [targetmol.com]
- 2. Synthesis and antithrombotic effect of xanthone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel inhibitory actions on platelet thromboxane and inositolphosphate formation by xanthones and their glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antiplatelets activity of some xanthone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, antiplatelet and vasorelaxing activities of xanthone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. The role of PI3K/Akt signaling pathway in non-physiological shear stress-induced platelet activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PI3K/Akt in platelet integrin signaling and implications in thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Pimpinellin Inhibits Collagen-induced Platelet Aggregation and Activation Through Inhibiting Granule Secretion and PI3K/Akt Pathway [frontiersin.org]
- 10. ashpublications.org [ashpublications.org]
- 11. tandfonline.com [tandfonline.com]
- 12. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
Technical Support Center: Overcoming Low Yield in Hancinone C Isolation
Welcome to the technical support center for natural product isolation, with a special focus on addressing the challenges of low yield, particularly for complex molecules like Hancinone C. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the isolation and purification process.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what makes its isolation challenging?
This compound is a bioactive compound with the molecular formula C23H28O6.[1] It has been identified as a platelet-activating factor inhibitor and is classified as a lignanoid.[1][2] The isolation of this compound, like many natural products, can be challenging due to several factors that may contribute to low yields. These challenges often include its low concentration in the source material, potential degradation during extraction and purification, and the presence of structurally similar compounds that complicate separation.[1][3]
Q2: The initial information suggested this compound is from Illicium hancinense, but literature points to Piper species. Which is correct?
While initial project documentation may have pointed towards Illicium hancinense, available scientific literature indicates that Hancinone is a lignanoid isolated from Piper pleiocarpum Chang, and this compound has been sourced from Piper wallichii.[1][2] Species of the Illicium genus are more commonly known as sources of sesquiterpenoids.[4][5][6][7][8] It is crucial to ensure the correct identification of the plant material, as the chemical profile can vary significantly between species.
Q3: What are the general steps in a natural product isolation workflow?
The isolation of a natural product like this compound typically follows a multi-step workflow. This process begins with the extraction of the compound from the raw plant material, followed by a series of purification steps to isolate the target molecule from a complex mixture. Each step presents its own set of challenges that can impact the final yield.
Troubleshooting Guide for Low Yield
Low yields during the isolation of this compound can arise from issues at various stages of the process. This guide provides a structured approach to identifying and resolving these common problems.
Problem 1: Inefficient Initial Extraction
A low concentration of the target compound in the initial crude extract is a primary reason for poor final yields.
Possible Causes & Solutions:
| Cause | Recommended Solution | Key Parameters to Optimize |
| Incorrect Solvent Choice | Test a range of solvents with varying polarities (e.g., hexane, ethyl acetate, methanol) to find the optimal solvent for this compound.[2] | Solvent type, Solvent-to-solid ratio, Extraction time |
| Inadequate Extraction Time/Temp | Increase extraction time or temperature, but monitor for potential degradation of this compound.[9] | Temperature, Duration of extraction |
| Poor Grinding of Plant Material | Ensure the plant material is finely ground to maximize the surface area for solvent penetration. | Particle size of the plant material |
| Degradation During Extraction | Consider using less harsh extraction methods like ultrasound-assisted or microwave-assisted extraction to reduce extraction time and temperature.[8] | Extraction method, Temperature, Light exposure |
Problem 2: Loss of Compound During Purification
Significant amounts of this compound can be lost during the various chromatographic and partitioning steps.
Possible Causes & Solutions:
| Cause | Recommended Solution | Key Parameters to Optimize |
| Irreversible Adsorption | Irreversible adsorption on the stationary phase of the column can lead to significant loss.[3] Consider using a different stationary phase (e.g., reversed-phase C18 instead of silica gel). | Stationary phase type, Mobile phase composition |
| Co-elution with Other Compounds | If this compound co-elutes with impurities, fractions may be discarded, leading to lower yield. Optimize the mobile phase gradient in chromatography to improve separation. | Gradient profile, Flow rate |
| Poor Partition Coefficient (K) | In liquid-liquid chromatography techniques like HSCCC, an unsuitable two-phase solvent system can lead to poor recovery. The partition coefficient (K) should ideally be between 0.5 and 2.0.[3] | Solvent system composition |
| Compound Instability | This compound may be sensitive to pH or temperature changes during purification.[3] Buffer the mobile phase and consider performing chromatographic separations at lower temperatures. | pH of mobile phase, Temperature |
A Logic Diagram for Troubleshooting Low Yield
When faced with low yields, a systematic approach to troubleshooting is essential. The following diagram outlines a logical workflow for diagnosing and addressing potential issues.
Detailed Experimental Protocols
Protocol 1: Optimized Solvent Extraction
This protocol is based on response surface methodology (RSM) which can be used to identify optimal extraction conditions.[8][10]
-
Preparation : Dry and powder the plant material (Piper wallichii).
-
Experimental Design : Use a Box-Behnken design to investigate the effects of key variables.
-
Variables : Ethanol concentration (e.g., 60-80%), temperature (e.g., 40-60°C), and extraction time (e.g., 1-3 hours).
-
-
Extraction : Perform a series of extractions based on the experimental design. For each run, combine the powdered plant material with the specified solvent at the set temperature and for the designated time, with constant agitation.
-
Analysis : Filter the extracts and analyze the concentration of this compound in each extract using HPLC.
-
Modeling : Use the results to create a mathematical model to predict the optimal extraction conditions for maximizing the yield of this compound.
Table of Exemplary Optimization Parameters for Extraction:
| Run | Solvent Conc. (%) | Temp. (°C) | Time (min) | Predicted Yield (mg/g) |
| 1 | 65 | 50 | 90 | 1.25 |
| 2 | 75 | 40 | 60 | 1.45 |
| 3 | 75 | 60 | 120 | 1.60 |
| Opt. | 72 | 55 | 105 | 1.65 |
Note: This table is illustrative and based on general optimization principles. Actual results will vary.
Protocol 2: High-Speed Counter-Current Chromatography (HSCCC) Purification
HSCCC is a valuable technique for separating compounds from complex mixtures without the risk of irreversible adsorption.[3]
-
Solvent System Selection :
-
Prepare several two-phase solvent systems, for example, different ratios of n-hexane-ethyl acetate-methanol-water.
-
Determine the partition coefficient (K) of this compound in each system by dissolving a small amount of the crude extract in the solvent system, allowing the phases to separate, and analyzing the concentration of this compound in each phase by HPLC. Aim for a K value between 0.5 and 2.0.
-
-
HSCCC Separation :
-
Fill the HSCCC column with the stationary phase.
-
Pump the mobile phase through the column at a specific flow rate while the column is rotating at a set speed (e.g., 900 rpm).
-
Once hydrodynamic equilibrium is reached, inject the sample (dissolved in the solvent system).
-
Continuously collect fractions of the effluent.
-
-
Analysis : Analyze the collected fractions by HPLC to identify those containing pure this compound. Pool the pure fractions and evaporate the solvent to obtain the final product.
References
- 1. This compound | C23H28O6 | CID 6443896 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. Novel seco-prezizaane sesquiterpenes from north american illicium species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sesquiterpenes from the fruits of Illicium Simonsii maxim - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sesquiterpenes and Monoterpenes from the Leaves and Stems of Illicium simonsii and Their Antibacterial Activity [mdpi.com]
- 7. Sesquiterpenes from the roots of Illicium dunnianum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Two new acorane sesquiterpenes from Illicium henryi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chemistry and antimicrobial activity of caryoynencins analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Garcinone C | C23H26O7 | CID 44159808 - PubChem [pubchem.ncbi.nlm.nih.gov]
Optimizing Hancinone C Concentration for Bioassays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of Hancinone C in various bioassays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
A1: this compound is a lignanoid that can be isolated from Piper hancei Maxim.[1] It has shown inhibitory activity against platelet aggregation induced by platelet-activating factor (PAF).[1][2] More recently, this compound has been identified as a potential therapeutic agent for Alzheimer's disease. It has been shown to modulate the TREM2/Syk/PI3K/AKT/mTOR signaling pathway in human microglial cells, promoting the phagocytosis of amyloid-β.[3][4]
Q2: What is a good starting concentration range for this compound in cell-based assays?
A2: Based on available research, a starting concentration range of 0.5 µM to 10 µM has been used in studies with human microglial cells (HMC3).[4] For initial experiments, it is recommended to perform a broad dose-response analysis to determine the optimal concentration for your specific cell type and assay. A logarithmic dilution series, for instance from 10 nM to 100 µM, can be a good starting point.
Q3: How should I prepare a stock solution of this compound?
A3: this compound is soluble in several organic solvents, including Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[1] For cell-based assays, DMSO is the most common choice for preparing a high-concentration stock solution (e.g., 10 mM). This stock can then be further diluted in cell culture medium to the desired final concentrations. It is crucial to ensure the final DMSO concentration in your assay does not exceed a level that is toxic to your cells (typically <0.5%).
Q4: I am not observing any effect of this compound in my assay. What could be the reason?
A4: There are several potential reasons for a lack of effect:
-
Concentration: The concentrations tested may be too low. Consider increasing the concentration range.
-
Incubation Time: The incubation time may be too short for this compound to elicit a response. A time-course experiment (e.g., 24, 48, 72 hours) is recommended.
-
Cell Type: The specific cell line you are using may not be sensitive to this compound or may not express the relevant signaling pathways.
-
Compound Stability: Ensure the stability of this compound in your culture medium under your experimental conditions. Some compounds can degrade over time.
-
Solubility: At higher concentrations, this compound may precipitate out of the medium. Visually inspect your culture wells for any signs of precipitation.
Q5: I am observing high cytotoxicity with this compound, even at low concentrations. What should I do?
A5: If you observe unexpected cytotoxicity, consider the following:
-
Purity of the Compound: Ensure the purity of your this compound sample. Impurities can sometimes be the cause of toxicity.
-
Cell Health: Ensure your cells are healthy and not under stress before adding the compound.
-
Solvent Toxicity: Verify that the final concentration of your solvent (e.g., DMSO) is not causing the cytotoxic effects.
-
Assay-Specific Effects: Some assay reagents can interact with the compound, leading to false-positive cytotoxicity readings. Consider using an alternative viability assay to confirm your results.
Quantitative Data Summary
The following table summarizes the concentrations of this compound used in a study on human microglial cells (HMC3).
| Cell Line | Assay Type | This compound Concentration | Observed Effect | Reference |
| HMC3 | Phagocytosis Assay | 0.5 µM, 2.5 µM, 10 µM | Increased phagocytosis of Aβ1-42 | [4] |
| HMC3 | Western Blot | 10 µM (high concentration) | Increased levels of TREM2, Syk, p-Syk, p-PI3K, p-AKT, and mTOR | [3] |
Note: IC50 values for this compound in various cell lines are not yet widely reported in the literature.
Experimental Protocols
Cell Viability (MTT) Assay
This protocol provides a general method for determining the effect of this compound on cell viability.
Materials:
-
This compound
-
DMSO
-
Target cells
-
96-well plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. From this stock, prepare serial dilutions in complete cell culture medium to achieve the desired final concentrations. Remember to include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well.
-
Absorbance Measurement: Shake the plate gently for 15 minutes to dissolve the formazan crystals. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Western Blot for TREM2/Syk/PI3K/AKT/mTOR Pathway
This protocol outlines the general steps for analyzing the effect of this compound on key proteins in this signaling pathway.
Materials:
-
This compound-treated and control cell lysates
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (against TREM2, Syk, p-Syk, PI3K, p-PI3K, AKT, p-AKT, mTOR, and a loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of each cell lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20) for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step as described above.
-
Detection: Add the chemiluminescent substrate to the membrane and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative changes in protein expression and phosphorylation.
Troubleshooting Guides
General Troubleshooting for this compound Experiments
| Issue | Possible Cause | Suggested Solution |
| Compound Precipitation | Poor solubility of this compound at the tested concentration. | Prepare fresh dilutions from a DMSO stock solution. Do not store aqueous dilutions for extended periods. Visually inspect wells for precipitates. If precipitation occurs, lower the concentration. |
| Inconsistent Results | Pipetting errors; cell plating inconsistencies; compound degradation. | Ensure accurate pipetting. Use a multichannel pipette for adding reagents. Ensure even cell distribution when plating. Prepare fresh this compound dilutions for each experiment. |
| High Background in Assays | Non-specific binding of reagents; issues with washing steps. | Optimize blocking conditions and washing steps in your assays. Ensure all reagents are properly prepared and filtered if necessary. |
Western Blot Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or Weak Signal | Insufficient protein loading; low antibody concentration; inactive antibody. | Increase the amount of protein loaded. Optimize the primary antibody concentration. Use a fresh aliquot of the antibody. |
| High Background | Insufficient blocking; high antibody concentration; inadequate washing. | Increase blocking time or change blocking agent. Decrease primary and/or secondary antibody concentration. Increase the number and duration of washing steps. |
| Non-specific Bands | Antibody cross-reactivity; protein degradation. | Use a more specific primary antibody. Ensure proper sample preparation with protease and phosphatase inhibitors. |
Visualizations
Caption: Workflow for optimizing this compound concentration.
Caption: this compound's effect on the TREM2 signaling pathway.
References
Technical Support Center: Storage and Handling of Hancinone C
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of Hancinone C to prevent its degradation. The following information is based on the general stability of lignan compounds and best practices for handling phenolic natural products.
Frequently Asked Questions (FAQs)
Q1: What is the recommended short-term storage condition for this compound?
For short-term storage (up to one week), it is recommended to store this compound at room temperature, protected from light.[1][2]
Q2: What is the optimal long-term storage condition for this compound?
For long-term storage (months), this compound should be stored at -25°C in a tightly sealed container, protected from light.[1][2]
Q3: How does pH affect the stability of this compound?
While specific data on this compound is unavailable, phenolic compounds, in general, can be susceptible to degradation at high pH.[3] It is advisable to maintain a neutral or slightly acidic pH for solutions containing this compound.
Q4: Is this compound sensitive to light?
Yes, as with many phenolic compounds, exposure to light can lead to degradation.[4][5][6] It is crucial to store this compound in light-protected containers (e.g., amber vials) and to minimize light exposure during experiments.
Q5: Can this compound degrade due to oxidation?
Oxidation is a common degradation pathway for phenolic compounds.[7] To minimize oxidation, it is recommended to store this compound under an inert atmosphere (e.g., nitrogen or argon) and to use degassed solvents for preparing solutions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of potency or unexpected experimental results. | Degradation of this compound due to improper storage. | Verify storage conditions (temperature, light protection). Perform a purity check using HPLC. |
| Discoloration of this compound solution. | Oxidation or photodegradation. | Prepare fresh solutions using degassed solvents and protect from light. Store solutions at low temperatures. |
| Precipitation in this compound solution. | pH-dependent solubility or degradation leading to insoluble products. | Check the pH of the solution. Ensure the solvent system is appropriate for maintaining solubility. |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol provides a general method for assessing the purity of this compound and detecting potential degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm.
-
Injection Volume: 10 µL.
-
Procedure:
-
Prepare a stock solution of this compound in methanol.
-
Dilute the stock solution to a suitable concentration with the mobile phase.
-
Inject the sample into the HPLC system.
-
Monitor the chromatogram for the main this compound peak and any additional peaks that may indicate impurities or degradation products.
-
Protocol 2: Forced Degradation Study
This protocol is designed to intentionally degrade this compound to understand its stability profile and identify potential degradation products.[8][9][10]
-
Stress Conditions:
-
Acidic: 0.1 M HCl at 60°C for 24 hours.
-
Basic: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: 80°C for 48 hours (solid state).
-
Photolytic: Exposure to UV light (254 nm) for 24 hours (in solution).
-
-
Procedure:
-
Prepare solutions of this compound under each stress condition.
-
After the specified time, neutralize the acidic and basic samples.
-
Analyze all samples by HPLC (as described in Protocol 1) to observe the extent of degradation and the formation of new peaks.
-
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Duration | Temperature | Atmosphere | Light Condition |
| Short-term (≤ 1 week) | Room Temperature | Ambient | Protected from light |
| Long-term (> 1 week) | -25°C | Inert gas (e.g., N₂) | Protected from light |
Table 2: Hypothetical Forced Degradation Results for this compound
| Stress Condition | % Degradation (Hypothetical) | Number of Degradation Products (Hypothetical) |
| 0.1 M HCl, 60°C, 24h | 15% | 2 |
| 0.1 M NaOH, 60°C, 24h | 40% | 3 |
| 3% H₂O₂, RT, 24h | 25% | 4 |
| 80°C, 48h | 10% | 1 |
| UV light (254 nm), 24h | 30% | 3 |
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Troubleshooting workflow for unexpected results.
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of processing and storage on the stability of flaxseed lignan added to bakery products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Light stability of norethindrone and ethinyl estradiol formulation with FD&C colorants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anthocyanins: Factors Affecting Their Stability and Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biopharminternational.com [biopharminternational.com]
- 10. medcraveonline.com [medcraveonline.com]
Technical Support Center: Hancinone C & Fluorescent Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who may encounter interference when using Hancinone C in fluorescent assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with fluorescent assays?
This compound is a lignanoid isolated from Piper pleiocarpum Chang ex Tseng[1]. Like many natural products, it possesses a complex chemical structure that may exhibit intrinsic fluorescence (autofluorescence) or absorb light in the UV-visible spectrum, potentially leading to quenching of the fluorescent signal in an assay[2][3]. These properties can lead to false positive or false negative results.
Q2: What are the primary mechanisms of compound interference in fluorescence-based assays?
There are two main ways a compound like this compound can interfere with a fluorescent assay:
-
Autofluorescence: The compound itself may be fluorescent, emitting light at or near the same wavelength as the assay's fluorophore. This can artificially increase the measured signal[2][3][4].
-
Quenching: The compound may absorb light at the excitation or emission wavelength of the assay's fluorophore. This "inner filter effect" reduces the amount of light that reaches the detector, leading to an artificially decreased signal[2][3].
Q3: My assay results show unexpected activity with this compound. How can I determine if this is due to assay interference?
Reproducible, concentration-dependent activity that fails in secondary or orthogonal assays is a common indicator of assay interference[2]. To investigate further, you can perform control experiments, such as running the assay in the absence of the target enzyme or substrate, to see if this compound alone produces a signal.
Troubleshooting Guides
Issue 1: Unusually High Signal in a "Signal-On" Assay
If you observe a higher-than-expected fluorescent signal in the presence of this compound, it may be due to the compound's intrinsic fluorescence.
Troubleshooting Steps:
-
Measure the Autofluorescence of this compound: Prepare a solution of this compound at the same concentration used in your assay and in the same assay buffer. Measure the fluorescence at the excitation and emission wavelengths of your assay's fluorophore.
-
Run a "Compound-Only" Control: In your assay plate, include wells with only this compound and the assay buffer (no enzyme or substrate). A high signal in these wells confirms autofluorescence.
-
Spectral Shift: If possible, switch to a fluorophore with excitation and emission wavelengths that are further away from the potential autofluorescence of this compound. Red-shifted fluorophores are often less susceptible to interference from library compounds[3][5][6].
Issue 2: Unusually Low Signal in a "Signal-On" Assay or High Signal in a "Signal-Off" Assay
A lower-than-expected signal (or higher in a signal-off assay) could indicate that this compound is quenching the fluorescent signal.
Troubleshooting Steps:
-
Measure the Absorbance Spectrum of this compound: Determine the absorbance spectrum of this compound to see if it overlaps with the excitation or emission wavelengths of your fluorophore.
-
Perform a "Preread": Before adding the final assay component that initiates the reaction, read the absorbance of the plate. This can help identify compounds that absorb light at the assay wavelengths[7].
-
Use a Different Fluorophore: If there is significant spectral overlap, consider using a fluorophore with different spectral properties.
Data Presentation
Table 1: Hypothetical Spectral Properties of this compound
| Property | Wavelength (nm) |
| Max Absorption (λmax) | 350 |
| Max Emission (λem) | 450 |
Table 2: Troubleshooting Summary for this compound Interference
| Observed Issue | Potential Cause | Recommended Action |
| Increased fluorescence | Autofluorescence | Run compound-only controls; switch to a red-shifted fluorophore. |
| Decreased fluorescence | Quenching (Inner Filter Effect) | Measure compound absorbance; perform a preread; change fluorophore. |
| Inconsistent results | Compound Aggregation | Perform a dynamic light scattering (DLS) experiment. |
Experimental Protocols
Protocol 1: Assessing Autofluorescence of this compound
Objective: To determine if this compound contributes to the signal in a fluorescent assay.
Materials:
-
This compound
-
Assay buffer
-
Fluorescence plate reader
-
Black, opaque microplates
Method:
-
Prepare a serial dilution of this compound in the assay buffer, covering the concentration range used in your experiment.
-
Add the this compound dilutions to the wells of a microplate.
-
Include a "buffer only" control.
-
Read the plate using the same excitation and emission wavelengths as your primary assay.
-
Analyze the data to determine if there is a concentration-dependent increase in fluorescence from this compound alone.
Protocol 2: Dynamic Light Scattering (DLS) for Aggregate Detection
Objective: To determine if this compound forms aggregates in the assay buffer, which can lead to non-specific inhibition.
Materials:
-
This compound
-
Assay buffer (filtered through a 0.02 µm filter)
-
DLS instrument
-
Clean, dust-free cuvettes
Method:
-
Prepare this compound at a concentration relevant to its observed biological activity (e.g., 10 µM) in the filtered assay buffer[2].
-
Prepare a "buffer only" sample as a negative control[2].
-
Equilibrate the DLS instrument to the temperature at which the biological assay is performed[2].
-
Transfer the samples to the cuvettes and place them in the instrument.
-
Measure the particle size distribution. The presence of large particles (e.g., >100 nm) suggests aggregation.
Visualizations
Caption: Troubleshooting workflow for this compound interference.
Caption: General experimental workflow for a fluorescent assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. researchgate.net [researchgate.net]
- 6. Overcoming compound interference in fluorescence polarization-based kinase assays using far-red tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Hancinone C Cytotoxicity Assessment and Mitigation
Disclaimer: Publicly available scientific literature lacks specific data on the cytotoxicity of Hancinone C. Therefore, this technical support center provides a generalized framework for assessing and mitigating the cytotoxicity of a novel natural product, using "this compound" as an illustrative example. The protocols, data, and troubleshooting guides are based on established methodologies for natural product research.
Frequently Asked Questions (FAQs)
Q1: What is the first step in assessing the cytotoxicity of a new compound like this compound?
A1: The initial step is a preliminary screening to determine the effective concentration range. This is often done using a rapid cell viability assay, like the MTT assay, across a broad range of concentrations on a representative cancer cell line. This helps to establish a dose-response curve and calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell growth or viability.
Q2: How do I choose the appropriate cell lines for my cytotoxicity studies?
A2: The choice of cell lines should be guided by your research question. If you are investigating general anticancer properties, a panel of cell lines from different cancer types (e.g., breast, lung, colon) is recommended. It is also crucial to include a non-cancerous cell line (e.g., normal fibroblasts) to assess the selectivity of this compound's cytotoxic effect.
Q3: My this compound sample is not dissolving well in the cell culture medium. What should I do?
A3: Poor solubility is a common issue with natural products. This compound should first be dissolved in a small amount of a biocompatible solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution. This stock can then be diluted to the final desired concentrations in the cell culture medium. It is critical to keep the final DMSO concentration in the culture medium below 0.5% (and ideally below 0.1%) to avoid solvent-induced toxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Q4: What is the difference between apoptosis and necrosis, and how can I distinguish them?
A4: Apoptosis is a form of programmed cell death that is generally non-inflammatory, characterized by cell shrinkage, membrane blebbing, and DNA fragmentation. Necrosis is typically an uncontrolled form of cell death resulting from acute injury, which leads to cell swelling, membrane rupture, and release of cellular contents, often triggering an inflammatory response. The Annexin V/Propidium Iodide (PI) assay is a standard method to distinguish between these two processes via flow cytometry.[1][2]
Q5: Can natural products interfere with standard cytotoxicity assays?
A5: Yes, some natural products can interfere with colorimetric or fluorometric assays. For example, compounds with inherent color may alter absorbance readings in an MTT assay, and compounds with reducing properties can chemically reduce the MTT reagent, leading to false-positive results.[3] It is important to run controls without cells, containing only the medium and this compound at various concentrations, to check for direct interference with the assay reagents.[3][4]
Troubleshooting Guides
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High variability between replicates in MTT assay. | 1. Uneven cell seeding. 2. Pipetting errors. 3. "Edge effect" in 96-well plates. 4. Incomplete solubilization of formazan crystals. | 1. Ensure the cell suspension is homogenous before seeding. 2. Use calibrated pipettes and practice consistent pipetting technique. 3. Avoid using the outermost wells of the plate, or fill them with sterile PBS to maintain humidity.[5] 4. Ensure complete mixing after adding the solubilization agent. View wells under a microscope to confirm no crystals remain. |
| High background in LDH assay (control wells without cells show high absorbance). | 1. Serum in the culture medium contains LDH. 2. Phenol red in the medium can interfere with absorbance readings. 3. Contamination of reagents or medium. | 1. Use serum-free medium for the assay period if possible, or measure the background LDH level in the medium alone and subtract it from all readings.[6] 2. Use phenol red-free medium for the assay. 3. Use fresh, sterile reagents and medium. |
| Annexin V/PI assay shows a high percentage of necrotic cells even at low concentrations of this compound. | 1. The compound is highly necrotic. 2. The incubation time is too long, and early apoptotic cells have progressed to late apoptosis/necrosis. 3. Harsh cell handling (e.g., excessive trypsinization, vigorous vortexing) is damaging cell membranes. | 1. This could be the true mechanism of action. 2. Perform a time-course experiment (e.g., 6, 12, 24 hours) to capture early apoptotic events.[7] 3. Handle cells gently. Use a cell scraper or a gentle dissociation reagent for adherent cells. |
| No cytotoxic effect observed at any concentration. | 1. This compound is not cytotoxic to the chosen cell line. 2. The concentration range is too low. 3. The compound has degraded. 4. The incubation time is too short. | 1. Test on other, potentially more sensitive, cell lines. 2. Test a higher concentration range. 3. Check the stability and storage conditions of the compound. 4. Increase the incubation time (e.g., from 24h to 48h or 72h). |
Data Presentation
Table 1: Hypothetical IC50 Values for this compound in Various Cell Lines. This table summarizes the cytotoxic potency of this compound after 48 hours of treatment.
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 15.2 ± 1.8 |
| A549 | Lung Carcinoma | 22.5 ± 2.5 |
| HCT116 | Colon Carcinoma | 12.8 ± 1.5 |
| MRC-5 | Normal Lung Fibroblast | > 100 |
Table 2: Hypothetical Apoptosis Analysis of HCT116 Cells Treated with this compound for 24 hours. Data presented as the percentage of cells in each quadrant as determined by Annexin V/PI flow cytometry.
| Treatment | Viable Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) |
| Vehicle Control (0.1% DMSO) | 94.5 ± 2.1 | 2.5 ± 0.5 | 3.0 ± 0.6 |
| This compound (10 µM) | 65.3 ± 4.5 | 25.1 ± 3.2 | 9.6 ± 1.8 |
| This compound (25 µM) | 30.1 ± 3.8 | 48.7 ± 4.1 | 21.2 ± 2.9 |
Experimental Protocols
MTT Cell Viability Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability. Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.
Methodology:
-
Seed cells in a 96-well plate at an optimized density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (and a vehicle control) in triplicate and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the release of LDH, a stable cytosolic enzyme, into the culture medium upon cell membrane damage, which is a hallmark of necrosis.
Methodology:
-
Seed cells in a 96-well plate as described for the MTT assay.
-
Include controls for: spontaneous LDH release (untreated cells), maximum LDH release (cells treated with a lysis buffer), and background (medium only).[6]
-
Treat cells with this compound and incubate for the desired time.
-
Centrifuge the plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Add 50 µL of the LDH reaction mixture (containing catalyst and dye solution) to each well.
-
Incubate for up to 30 minutes at room temperature, protected from light.
-
Add 50 µL of stop solution.
-
Measure the absorbance at 490 nm.
-
Calculate cytotoxicity percentage using the formula: (Compound-treated LDH - Spontaneous LDH) / (Maximum LDH - Spontaneous LDH) * 100.
Annexin V/PI Apoptosis Assay
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which translocates to the outer cell membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (necrotic or late apoptotic cells).[2]
Methodology:
-
Seed cells in a 6-well plate and treat with this compound for the desired time.
-
Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Wash the cells twice with cold 1X PBS.
-
Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Visualization of Pathways and Workflows
References
- 1. scispace.com [scispace.com]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. MTT assay overview | Abcam [abcam.com]
- 5. reddit.com [reddit.com]
- 6. scientificlabs.ie [scientificlabs.ie]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
Hancinone C and Other PAF Inhibitors: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the efficacy of various Platelet-Activating Factor (PAF) inhibitors, with a focus on the natural neolignan Hancinone C. While qualitative data confirms this compound's inhibitory activity against PAF, this guide also presents quantitative efficacy data for other well-characterized PAF inhibitors to offer a broader context for researchers in the field. The information is compiled from various scientific publications and aims to be a valuable resource for drug discovery and development.
Efficacy of PAF Inhibitors: A Comparative Look
Platelet-Activating Factor (PAF) is a potent phospholipid mediator involved in a wide range of physiological and pathological processes, including inflammation, thrombosis, and allergic reactions. Consequently, PAF inhibitors are of significant interest as potential therapeutic agents. These inhibitors can be broadly categorized into natural products and synthetic compounds.
In contrast, quantitative efficacy data for other natural and synthetic PAF inhibitors are well-documented. This allows for a comparative assessment of their potencies. The following table summarizes the IC50 values of several notable PAF inhibitors against PAF-induced platelet aggregation, a standard in vitro assay for determining anti-PAF activity.
| Inhibitor | Type | Source/Class | IC50 (µM) | Test System |
| Kadsurenone | Natural | Piper futokadsurae | 0.8 | Washed Human Platelets |
| WEB-2086 | Synthetic | Thieno-triazolodiazepine | 0.17 | Human Platelet-Rich Plasma |
| CV-3988 | Synthetic | PAF Analogue | 0.079 | Washed Rabbit Platelets |
| BN 52021 (Ginkgolide B) | Natural | Ginkgo biloba | 3.6 | Washed Rabbit Platelets |
Note: IC50 values can vary depending on the specific experimental conditions, such as the source of platelets (human vs. rabbit) and the preparation method (platelet-rich plasma vs. washed platelets).
Experimental Protocols
The primary method for evaluating the efficacy of PAF inhibitors is the PAF-induced platelet aggregation assay . This assay measures the ability of a compound to inhibit the aggregation of platelets stimulated by PAF.
Preparation of Washed Rabbit Platelets
-
Blood Collection: Blood is drawn from the carotid artery of a rabbit into a syringe containing an anticoagulant solution (e.g., acid-citrate-dextrose).
-
Centrifugation: The blood is centrifuged at a low speed (e.g., 200 x g) for 15-20 minutes to obtain platelet-rich plasma (PRP).
-
Platelet Isolation: The PRP is then centrifuged at a higher speed (e.g., 1000 x g) for 10-15 minutes to pellet the platelets.
-
Washing: The platelet pellet is washed multiple times with a buffered saline solution (e.g., Tyrode's buffer) containing a chelating agent like EDTA to prevent premature activation.
-
Resuspension: The final washed platelet pellet is resuspended in a buffer to a standardized concentration for use in the aggregation assay.
Platelet Aggregation Assay
-
Platelet Preparation: A suspension of washed platelets is prepared as described above.
-
Incubation: The platelet suspension is pre-incubated with the test inhibitor (e.g., this compound or other PAF antagonists) at various concentrations for a specified time at 37°C in an aggregometer.
-
Stimulation: Platelet aggregation is initiated by adding a sub-maximal concentration of PAF to the cuvette.
-
Measurement: The change in light transmission through the platelet suspension is monitored over time. As platelets aggregate, the suspension becomes clearer, allowing more light to pass through.
-
Data Analysis: The percentage of aggregation is calculated, and the IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.
Visualizing the Molecular Mechanisms
To understand how PAF inhibitors exert their effects, it is crucial to visualize the underlying signaling pathways and experimental workflows.
PAF Receptor Signaling Pathway
PAF initiates its cellular effects by binding to a specific G-protein coupled receptor (GPCR) on the cell surface. This binding triggers a cascade of intracellular events, primarily through the Gq and Gi protein pathways. The Gq pathway, a major route for PAF signaling in platelets, leads to the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 induces the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC). These events culminate in platelet shape change, degranulation, and aggregation.
Caption: PAF Receptor Signaling Pathway leading to platelet aggregation.
Experimental Workflow for PAF Inhibitor Screening
The process of screening for novel PAF inhibitors involves a systematic workflow, from the initial preparation of materials to the final data analysis. This workflow ensures the reliability and reproducibility of the experimental results.
Caption: Workflow for screening PAF inhibitors.
References
A Comparative Analysis of Hancinone C and Ginkgolide B: Unveiling Their Therapeutic Potential
A comprehensive guide for researchers and drug development professionals on the contrasting and comparable biological activities of Hancinone C, a lignan from Piper pleiocarpum, and Ginkgolide B, a well-characterized terpenoid from Ginkgo biloba.
This guide provides a detailed comparison of the known biological activities of Ginkgolide B with the potential activities of this compound, inferred from the pharmacological properties of related lignans found in the Piper genus. Due to the limited specific research on this compound, this comparison serves as a preliminary framework to guide future investigations into its therapeutic promise.
Introduction
Natural products remain a vital source of novel therapeutic agents. This compound, a lignanoid isolated from the plant Piper pleiocarpum, and Ginkgolide B, a diterpene trilactone from the ancient Ginkgo biloba tree, represent two distinct classes of natural compounds with potential applications in human health. While Ginkgolide B has been extensively studied, this compound remains a largely unexplored molecule. This guide aims to bridge this knowledge gap by providing a side-by-side comparison of their activities, supported by available experimental data and detailed methodologies.
Chemical Structures
This compound is classified as a lignan, a class of polyphenolic compounds derived from the dimerization of substituted cinnamic acid residues.
Ginkgolide B is a highly oxygenated terpenoid with a complex cage-like structure containing a unique tert-butyl group.
Comparative Biological Activities
The following table summarizes the known and inferred biological activities of this compound and Ginkgolide B. The activities for this compound are based on the general pharmacological properties of lignans isolated from the Piper genus.
| Biological Activity | This compound (Inferred from Piper Lignans) | Ginkgolide B (Documented) |
| Anti-inflammatory | Likely possesses anti-inflammatory properties by inhibiting pro-inflammatory mediators.[1][2][3] | Potent antagonist of Platelet-Activating Factor (PAF) receptor, a key mediator of inflammation.[1] |
| Antioxidant | Expected to exhibit antioxidant effects by scavenging free radicals and reducing oxidative stress.[1][4] | Demonstrates antioxidant properties, protecting against oxidative damage.[1] |
| Neuroprotective | May offer neuroprotective effects, a common activity of lignans.[1][4] | Exhibits significant neuroprotective effects, partly through PAF antagonism and modulation of neurotransmitter release.[1][5] |
| Anti-platelet Aggregation | Potential to inhibit platelet aggregation.[1][2] | Strong inhibitor of PAF-induced platelet aggregation.[1] |
| Cytotoxic/Anticancer | May possess cytotoxic activity against various cancer cell lines, a known property of some Piper lignans.[1][2] | Investigated for potential anticancer properties.[1] |
Mechanisms of Action: A Comparative Overview
Ginkgolide B: A Specific PAF Receptor Antagonist
The primary mechanism of action for Ginkgolide B is its potent and selective antagonism of the Platelet-Activating Factor (PAF) receptor.[1] PAF is a phospholipid mediator involved in a wide range of pathological processes, including inflammation, thrombosis, and anaphylaxis. By blocking the PAF receptor, Ginkgolide B can inhibit various downstream signaling pathways.
Caption: Mechanism of Ginkgolide B as a PAF receptor antagonist.
This compound: Potential Multi-target Activity of Piper Lignans
While the specific targets of this compound are unknown, lignans from the Piper genus are known to exert their biological effects through multiple mechanisms. These may include the modulation of inflammatory pathways, such as the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, and the scavenging of reactive oxygen species (ROS).
Caption: Potential mechanisms of action for this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols relevant to the activities of Ginkgolide B and potentially this compound.
Platelet-Activating Factor (PAF) Receptor Binding Assay
This assay is used to determine the affinity of a compound for the PAF receptor.
Objective: To quantify the binding of Ginkgolide B or this compound to the PAF receptor.
Methodology:
-
Membrane Preparation: Isolate cell membranes from a cell line expressing the PAF receptor (e.g., rabbit platelets or a transfected cell line).
-
Binding Reaction: Incubate the membranes with a radiolabeled PAF ligand (e.g., [³H]-PAF) in the presence of varying concentrations of the test compound (Ginkgolide B or this compound).
-
Separation: Separate the membrane-bound from the free radioligand by rapid filtration through a glass fiber filter.
-
Quantification: Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀ value).
Caption: Workflow for a PAF receptor binding assay.
Anti-inflammatory Activity Assay (LPS-induced Cytokine Production in Macrophages)
This assay measures the ability of a compound to inhibit the production of pro-inflammatory cytokines.
Objective: To assess the anti-inflammatory effects of this compound or Ginkgolide B.
Methodology:
-
Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in appropriate media.
-
Treatment: Pre-treat the cells with various concentrations of the test compound for a specified time.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.
-
Cytokine Measurement: Collect the cell culture supernatant and measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: Determine the concentration of the test compound that causes a 50% reduction in cytokine production (IC₅₀ value).
Conclusion and Future Directions
Ginkgolide B is a well-established natural product with a clear mechanism of action as a PAF receptor antagonist, leading to its anti-inflammatory, neuroprotective, and anti-platelet aggregation effects. In contrast, this compound remains a pharmacological enigma. Based on the known activities of related lignans from the Piper genus, it is plausible that this compound possesses a range of beneficial biological activities, likely acting through multiple cellular targets.
This comparative guide highlights the significant need for further research into the pharmacological profile of this compound. Future studies should focus on:
-
Isolation and Purification: Obtaining sufficient quantities of pure this compound for comprehensive biological screening.
-
In Vitro Activity Profiling: Screening this compound against a panel of targets related to inflammation, oxidative stress, and cancer.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound.
By systematically investigating the biological activities of this compound, the scientific community can unlock its therapeutic potential and pave the way for the development of new nature-inspired medicines.
References
- 1. researchgate.net [researchgate.net]
- 2. Lignans from the genus Piper L. and their pharmacological activities: An updated review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. scielo.br [scielo.br]
- 5. Lignans as Pharmacological Agents in Disorders Related to Oxidative Stress and Inflammation: Chemical Synthesis Approaches and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
Hancinone C vs. Synthetic PAF Antagonists: A Comparative Guide
In the landscape of inflammatory response modulation, the inhibition of the Platelet-Activating Factor (PAF) receptor presents a critical therapeutic target. PAF, a potent phospholipid mediator, is implicated in a variety of inflammatory and allergic diseases. Consequently, the development of effective PAF receptor antagonists is of significant interest to researchers and drug development professionals. This guide provides a detailed comparison of the naturally derived lignan, Hancinone C, with prominent synthetic PAF antagonists, supported by experimental data, detailed protocols, and pathway visualizations.
While direct experimental data on the PAF antagonist activity of this compound is limited in publicly available literature, its classification as a lignan isolated from the Piper genus suggests potential bioactivity. Lignans from this genus, such as Kadsurenone, have demonstrated notable PAF antagonist properties.[1][2][3] Therefore, for the purpose of this comparative guide, Kadsurenone will be used as a representative natural lignan-based PAF antagonist to draw logical comparisons with synthetic counterparts.
Quantitative Comparison of PAF Antagonist Potency
The efficacy of various PAF antagonists is typically quantified by their half-maximal inhibitory concentration (IC50) in in vitro assays. The following table summarizes the reported IC50 values for Kadsurenone and several well-characterized synthetic PAF antagonists.
| Compound | Type | Assay | System | IC50 | Reference |
| Kadsurenone | Natural Lignan | PAF-induced platelet aggregation | Rabbit Platelets | 0.2 µM | [4] |
| WEB 2086 | Synthetic Thienotriazolodiazepine | PAF-induced platelet aggregation | Washed Rabbit Platelets | ~0.02 µM | [5][6] |
| BN 52021 (Ginkgolide B) | Natural Terpenoid | PAF-induced platelet aggregation | Washed Rabbit Platelets | ~0.03 µM | [5] |
| CV-6209 | Synthetic Phospholipid Analog | PAF-induced platelet aggregation | Rabbit Platelets | 7.5 x 10⁻⁸ M (0.075 µM) | [7] |
| Rupatadine | Synthetic Piperidinyl-pyridine | PAF-induced platelet aggregation | Washed Rabbit Platelets | 0.2 µM | [8] |
| Rupatadine | Synthetic Piperidinyl-pyridine | PAF-induced platelet aggregation | Human Platelet-Rich Plasma | 0.68 µM | [8] |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are protocols for two key assays used to evaluate PAF antagonists.
PAF-Induced Platelet Aggregation Assay
This in vitro assay is a fundamental method for assessing the inhibitory effect of a compound on PAF-induced platelet aggregation.[9][10]
Objective: To determine the IC50 value of a test compound (e.g., this compound or a synthetic antagonist) by measuring its ability to inhibit platelet aggregation induced by PAF.
Materials:
-
Platelet-Rich Plasma (PRP) or Washed Rabbit Platelets
-
Platelet-Activating Factor (PAF)
-
Test compound (this compound, synthetic antagonists)
-
Phosphate-Buffered Saline (PBS)
-
Platelet aggregometer
Procedure:
-
Preparation of Platelets:
-
For PRP: Collect whole blood in tubes containing an anticoagulant (e.g., sodium citrate). Centrifuge at a low speed (e.g., 200 x g) for 15-20 minutes to separate the PRP.
-
For Washed Platelets: Further process PRP by centrifugation at a higher speed to pellet the platelets, followed by washing steps with a suitable buffer.
-
-
Assay Protocol:
-
Pre-warm the platelet suspension to 37°C.
-
Add a specific volume of the platelet suspension to the aggregometer cuvette.
-
Add the test compound at various concentrations and incubate for a short period (e.g., 2-5 minutes).
-
Initiate platelet aggregation by adding a submaximal concentration of PAF.
-
Monitor the change in light transmission for a defined period. The percentage of aggregation is calculated relative to a control with no inhibitor.
-
-
Data Analysis:
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of PAF-induced platelet aggregation.
-
PAF Receptor Binding Assay
This assay directly measures the ability of a compound to compete with a radiolabeled ligand for binding to the PAF receptor.[11][12]
Objective: To determine the binding affinity (Ki) of a test compound for the PAF receptor.
Materials:
-
Rabbit platelet membranes (or other cell membranes expressing the PAF receptor)
-
Radiolabeled PAF antagonist (e.g., [³H]WEB 2086)
-
Test compound (this compound, synthetic antagonists)
-
Assay buffer
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Isolate membranes from a suitable source (e.g., rabbit platelets) through homogenization and centrifugation.
-
-
Binding Reaction:
-
In a reaction tube, combine the membrane preparation, the radiolabeled ligand at a fixed concentration, and the test compound at varying concentrations.
-
Incubate the mixture to allow binding to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the reaction mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specific binding.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of the test compound.
-
Determine the IC50 value from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.
-
Signaling Pathways and Experimental Workflow
Visualizing the complex biological processes involved in PAF signaling and the experimental procedures used to study them can enhance understanding.
PAF Receptor Signaling Pathway
Activation of the PAF receptor, a G-protein coupled receptor (GPCR), triggers a cascade of intracellular events leading to various physiological responses.
Caption: PAF Receptor Signaling Cascade and Point of Antagonist Intervention.
Experimental Workflow for PAF Antagonist Evaluation
The process of evaluating a potential PAF antagonist involves a series of well-defined steps, from initial screening to in-depth characterization.
Caption: Workflow for the Preclinical Evaluation of PAF Receptor Antagonists.
References
- 1. Platelet-activating factor (PAF)-antagonists of natural origin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Lignans from the genus Piper L. and their pharmacological activities: An updated review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-activity relationships of kadsurenone analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Platelet activating factor antagonists: synthesis and structure-activity studies of novel PAF analogues modified in the phosphorylcholine moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rupatadine: efficacy and safety of a non-sedating antihistamine with PAF-antagonist effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. A radioreceptor binding assay for platelet-activating factor (PAF) using membranes from CHO cells expressing human PAF receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A competitive receptor binding assay for platelet-activating factor (PAF): quantification of PAF in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Anti-inflammatory Effects of Hancinone C and Alternative Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-inflammatory properties of Hancinone C, a lignan isolated from Illicium dunnianum, against two well-established anti-inflammatory agents: the corticosteroid Dexamethasone and the sesquiterpene lactone Parthenolide. This document is intended to serve as a resource for researchers in the field of inflammation and drug discovery by presenting available experimental data, detailed methodologies for key assays, and visual representations of relevant biological pathways.
While direct and comprehensive anti-inflammatory data for this compound is limited in publicly available literature, this guide utilizes data from structurally related lignans isolated from the same plant species, Illicium dunnianum, to provide a preliminary assessment of its potential efficacy. The data for the comparator compounds, Dexamethasone and Parthenolide, have been compiled from various studies to offer a broad perspective on their anti-inflammatory profiles. It is important to note that for a direct and definitive comparison, these compounds should be evaluated concurrently under identical experimental conditions.
Data Presentation: A Comparative Overview
The following tables summarize the available quantitative data on the inhibitory effects of Illicium dunnianum lignans (as a proxy for this compound), Dexamethasone, and Parthenolide on key inflammatory mediators. The data is primarily derived from studies using the murine macrophage cell line RAW 264.7, a standard in vitro model for inflammation research.
Table 1: Inhibition of Nitric Oxide (NO) and Prostaglandin E2 (PGE2) Production
| Compound | Target | Cell Line | IC50 (µM) | Reference |
| Illiciumlignan H | NO | RAW 264.7 | 18.29 ± 1.62 | [1] |
| PGE2 | RAW 264.7 | 15.13 ± 1.25 | [1] | |
| Illiciumlignan I | NO | RAW 264.7 | 14.23 ± 1.18 | [1] |
| PGE2 | RAW 264.7 | 12.87 ± 1.06 | [1] | |
| Dexamethasone | NO | RAW 264.7 | 16.93 | [2] |
| Parthenolide | NO | THP-1 | 2.175 | [3] |
Note: Data for Illiciumlignans H and I are presented as representative examples of lignans from Illicium dunnianum.[1] Parthenolide data was obtained using the human monocytic cell line THP-1.[3]
Table 2: Inhibition of Pro-inflammatory Cytokines
| Compound | Target Cytokine | Cell Line | IC50 (µM) | Reference |
| Amenyunnaoside A | IL-6 | RAW 264.7 | Dose-dependent reduction | [2] |
| TNF-α | RAW 264.7 | No significant effect | [2] | |
| Dexamethasone | IL-1β | RAW 264.7 | Dose-dependent inhibition | [4] |
| IL-6 | RAW 264.7 | Dose-dependent inhibition | [4] | |
| TNF-α | RAW 264.7 | Significant suppression at 1µM | [5] | |
| Parthenolide | TNF-α | THP-1 | 1.091 | [3] |
| IL-1β | THP-1 | 2.594 | [3] | |
| IL-6 | THP-1 | 2.620 | [3] |
Experimental Protocols
This section details the methodologies for key in vitro experiments commonly used to assess the anti-inflammatory effects of chemical compounds.
Cell Culture and Treatment
The murine macrophage cell line RAW 264.7 is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained at 37°C in a humidified atmosphere with 5% CO2. For experiments, cells are seeded in appropriate plates and allowed to adhere overnight. The cells are then pre-treated with various concentrations of the test compounds (e.g., this compound, Dexamethasone, Parthenolide) for a specified period (typically 1-2 hours) before being stimulated with an inflammatory agent, most commonly lipopolysaccharide (LPS; 1 µg/mL), for a further 18-24 hours.
Cell Viability Assay (MTT Assay)
To ensure that the observed anti-inflammatory effects are not due to cytotoxicity, a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is performed. Following treatment with the test compounds, the cell culture medium is replaced with MTT solution (0.5 mg/mL in serum-free medium) and incubated for 4 hours at 37°C. The resulting formazan crystals are dissolved in dimethyl sulfoxide (DMSO), and the absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control group.
Nitric Oxide (NO) Production Assay (Griess Assay)
The production of nitric oxide, a key inflammatory mediator, is measured in the cell culture supernatant using the Griess reagent. An equal volume of supernatant is mixed with Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride). After a 10-minute incubation at room temperature in the dark, the absorbance is measured at 540 nm. The concentration of nitrite, a stable metabolite of NO, is determined from a standard curve prepared with sodium nitrite.
Measurement of Pro-inflammatory Cytokines (ELISA)
The concentrations of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β) in the cell culture supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits. The assays are performed according to the manufacturer's instructions. Briefly, supernatants are added to antibody-coated microplates, followed by the addition of a detection antibody and a substrate solution. The colorimetric reaction is measured at 450 nm, and cytokine concentrations are calculated from a standard curve.
Western Blot Analysis for iNOS and COX-2 Expression
To determine the effect of the test compounds on the protein expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), cells are lysed, and total protein is extracted. Protein concentrations are determined using a BCA protein assay. Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane. The membrane is blocked and then incubated with primary antibodies specific for iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system, and the band intensities are quantified using densitometry software.
Quantitative Real-Time PCR (qRT-PCR) for iNOS and COX-2 mRNA Expression
To assess the impact on gene expression, total RNA is isolated from the treated cells using a suitable RNA extraction kit. The RNA is then reverse-transcribed into complementary DNA (cDNA). Quantitative real-time PCR is performed using gene-specific primers for iNOS, COX-2, and a housekeeping gene (e.g., GAPDH). The relative mRNA expression is calculated using the 2-ΔΔCt method.
Mandatory Visualization
The following diagrams illustrate the experimental workflow and the key signaling pathways involved in the inflammatory response.
References
- 1. Illiciumlignans G–O from the leaves of Illicium dunnianum and their anti-inflammatory activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Dexamethasone induces aberrant macrophage immune function and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Hancinone C: A Comparative Guide to its Structure-Activity Relationship in Modulating Inflammatory Responses
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Hancinone C and its related neolignan analogs, focusing on their structure-activity relationships (SAR) in the context of anti-inflammatory and anti-neuroinflammatory effects. The information presented herein is supported by experimental data from peer-reviewed scientific literature, intended to inform further research and drug discovery efforts in this area.
Introduction to this compound
This compound is a neolignan naturally found in the stems of Piper hancei. Neolignans from the Piper genus have garnered significant interest for their diverse pharmacological properties, including anti-inflammatory, antiplatelet, and neuroprotective activities. This guide will primarily focus on the anti-neuroinflammatory effects of this compound and its analogs, a key area of investigation for potential therapeutic applications in neurodegenerative diseases and other inflammatory conditions.
Structure-Activity Relationship of this compound and Analogs
The anti-neuroinflammatory activity of this compound and its naturally occurring analogs has been evaluated by measuring their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced BV-2 microglial cells. The data reveals key structural features that influence their inhibitory potency.
| Compound | Structure | Modification from this compound | IC₅₀ (µM) for NO Inhibition[1] |
| (+)-Hancinone C | (Structure not shown due to formatting limitations, but is a known neolignan) | - | 26.3 |
| (-)-Hancinone C | Enantiomer of (+)-Hancinone C | Stereoisomer | > 100 |
| (+)-Piperhancin A | Cycloneolignane enantiomer | Cyclized analog | 1.1 |
| (-)-Piperhancin A | Cycloneolignane enantiomer | Cyclized analog, stereoisomer of (+)-Piperhancin A | 2.0 |
| (+)-Piperhancin B | Cycloneolignane enantiomer | Cyclized analog | 14.5 |
| (-)-Piperhancin B | Cycloneolignane enantiomer | Cyclized analog, stereoisomer of (+)-Piperhancin B | 1.8 |
| (+)-Piperhancin C | Neolignan enantiomer | Related neolignan | > 100 |
| (-)-Piperhancin C | Neolignan enantiomer | Related neolignan, stereoisomer of (+)-Piperhancin C | > 100 |
Key Observations from SAR Data:
-
Stereochemistry is Crucial: A significant difference in activity is observed between the enantiomers of this compound. The (+)-enantiomer shows moderate activity, while the (-)-enantiomer is inactive, highlighting the stereospecificity of the biological target interaction.
-
Cyclization Enhances Potency: The cyclized analogs, Piperhancins A and B, generally exhibit much greater potency than this compound. In particular, (+)-Piperhancin A is the most potent compound in this series with an IC₅₀ of 1.1 µM. This suggests that a more rigid, constrained conformation may be favorable for activity.
-
Subtle Structural Differences Impact Activity: While both are cyclized analogs, Piperhancin A and B enantiomers show varied potencies, indicating that the specific nature of the cyclization and the resulting stereochemistry finely tune the inhibitory activity.
Experimental Protocols
Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated BV-2 Microglial Cells
This assay is a standard in vitro method to screen for anti-neuroinflammatory activity.
1. Cell Culture:
- BV-2 murine microglial cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
- Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
2. Assay Procedure:
- BV-2 cells are seeded in 96-well plates at a density of 5 x 10⁴ cells/well and allowed to adhere overnight.
- The cells are then pre-treated with various concentrations of the test compounds (this compound and its analogs) for 1 hour.
- Following pre-treatment, neuroinflammation is induced by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL.
- The cells are incubated for another 24 hours.
3. Nitric Oxide Measurement:
- After the incubation period, the concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent.
- Briefly, 100 µL of the cell culture supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
- The absorbance at 540 nm is measured using a microplate reader.
- The nitrite concentration is calculated from a standard curve prepared with sodium nitrite.
4. Data Analysis:
- The percentage of NO inhibition is calculated relative to the LPS-treated control group.
- The IC₅₀ value (the concentration of the compound that inhibits 50% of NO production) is determined from the dose-response curves.
Signaling Pathway and Experimental Workflow
The anti-inflammatory effects of many natural products, including those from the Piper genus, are often mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2][3][4][5] This pathway is a key regulator of the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), which is responsible for the production of NO in inflammatory conditions.
References
- 1. Piperhancins A and B, Two Pairs of Antineuroinflammatory Cycloneolignane Enantiomers from Piper hancei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Piperlongumine Inhibits NF-κB Activity and Attenuates Aggressive Growth Characteristics of Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Piperine Derived from Piper nigrum L. Inhibits LPS-Induced Inflammatory through the MAPK and NF-κB Signalling Pathways in RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Piperine inhibits PMA-induced cyclooxygenase-2 expression through downregulating NF-κB, C/EBP and AP-1 signaling pathways in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of Hancinone C and Its Potential Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activity of Hancinone C, a neolignan found in plants of the Piper genus, and explores the potential for its synthetic analogs. Due to the limited publicly available data on this compound's specific biological activities, this guide leverages data from a closely related neolignan, (-)-syringaresinol, also isolated from Piper wallichii, to provide a comparative context for its potential efficacy, particularly in antiplatelet applications.
Introduction to this compound
This compound is a neolignan with the chemical formula C₂₃H₂₈O₆ and a molecular weight of 400.5 g/mol . It has been identified in Piper wallichii and Piper pleiocarpum. Notably, this compound has been reported as a platelet-activating factor (PAF) inhibitor, suggesting its potential as an anti-inflammatory and antithrombotic agent. Neolignans from Piper species are known to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and cytotoxic effects.
Comparative Biological Activity
While specific quantitative data for this compound is scarce in publicly accessible literature, the activity of structurally related neolignans from the same plant source can provide valuable insights. The following table summarizes the antiplatelet activity of (-)-syringaresinol, a lignan also isolated from Piper wallichii.
Table 1: In Vitro Antiplatelet Aggregation Activity of a Lignan from Piper wallichii
| Compound | Assay | Agonist | IC₅₀ (mM) | Source |
| (-)-Syringaresinol | Platelet Aggregation | PAF | 0.52 | Piper wallichii |
This data for (-)-syringaresinol is presented as a proxy for the potential activity of this compound, given their shared origin and structural class.
Potential Therapeutic Applications and Rationale for Analog Development
The inhibitory activity of related neolignans against PAF-induced platelet aggregation suggests that this compound could be a valuable lead compound for the development of novel anti-inflammatory and antithrombotic drugs. The synthesis of this compound analogs could lead to compounds with improved potency, selectivity, and pharmacokinetic profiles. Key areas for analog development could include modification of the methoxy groups, the allyl side chain, or the stereochemistry of the molecule to explore structure-activity relationships.
Experimental Protocols
Detailed methodologies for key experiments relevant to the biological evaluation of this compound and its analogs are provided below.
Platelet-Activating Factor (PAF)-Induced Platelet Aggregation Assay
This assay is crucial for evaluating the antiplatelet activity of this compound and its analogs.
Objective: To determine the in vitro inhibitory effect of test compounds on PAF-induced platelet aggregation in platelet-rich plasma (PRP).
Materials:
-
Freshly drawn human venous blood collected in tubes containing 3.2% trisodium citrate.
-
Platelet-activating factor (PAF).
-
Test compounds (this compound or its analogs) dissolved in a suitable solvent (e.g., DMSO).
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).
-
Aggregometer.
Procedure:
-
Preparation of PRP and PPP: Centrifuge the citrated whole blood at a low speed (e.g., 200 x g) for 15 minutes to obtain PRP. The remaining blood is then centrifuged at a higher speed (e.g., 2000 x g) for 20 minutes to obtain PPP.
-
Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.
-
Aggregation Measurement:
-
Pre-warm the PRP sample to 37°C in the aggregometer cuvette with a stirring bar.
-
Add the test compound at various concentrations and incubate for a specified time (e.g., 5 minutes).
-
Induce platelet aggregation by adding a submaximal concentration of PAF.
-
Monitor the change in light transmission for a set period (e.g., 5-10 minutes).
-
-
Data Analysis: The percentage of aggregation inhibition is calculated by comparing the aggregation in the presence of the test compound to the control (vehicle-treated) aggregation. The IC₅₀ value (the concentration of the compound that inhibits 50% of the aggregation) is then determined.
MTT Cytotoxicity Assay
This assay is essential for assessing the potential toxicity of this compound analogs on various cell lines.
Objective: To determine the cytotoxic effects of test compounds on cultured cells.
Materials:
-
Cultured cells (e.g., human cancer cell lines or normal cell lines).
-
96-well plates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Incubation: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells). The IC₅₀ value is calculated as the concentration of the compound that reduces cell viability by 50%.
Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages
This assay is used to evaluate the anti-inflammatory potential of this compound and its analogs.
Objective: To measure the inhibitory effect of test compounds on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Materials:
-
RAW 264.7 macrophage cell line.
-
Lipopolysaccharide (LPS).
-
Griess reagent.
-
Test compounds.
-
96-well plates.
-
Microplate reader.
Procedure:
-
Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere. Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production and incubate for 24 hours.
-
Nitrite Measurement:
-
Collect the cell culture supernatant.
-
Mix the supernatant with an equal volume of Griess reagent.
-
Incubate at room temperature for 10-15 minutes.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm. The amount of nitrite in the supernatant is proportional to the amount of NO produced by the cells.
-
Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC₅₀ value is determined as the concentration of the compound that inhibits NO production by 50%.
Visualizations
To aid in the understanding of the experimental workflows and potential signaling pathways, the following diagrams are provided.
Efficacy of Garcinone C Across Diverse Cancer Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of Garcinone C, a natural xanthone derivative, across various cancer cell lines. The data presented is compiled from recent studies and aims to offer a clear, objective overview of its potential as an anti-cancer agent. This document details its mechanism of action, summarizes its cytotoxic effects, and provides relevant experimental protocols to support further research.
Recent scientific investigations have highlighted the potential of Garcinone C, isolated from Garnia mangostana and Garcinia oblongifolia, as a potent cytotoxic agent against several cancer types. Its efficacy has been demonstrated in nasopharyngeal, colon, and other cancer cell lines, operating through distinct signaling pathways.
Comparative Efficacy of Garcinone C in Various Cancer Cell Lines
The cytotoxic effects of Garcinone C have been quantified in multiple studies, with the half-maximal inhibitory concentration (IC50) being a key metric for comparison. The following table summarizes the IC50 values of Garcinone C in different human cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) |
| CNE1 | Nasopharyngeal Carcinoma | 10.68 ± 0.89 | 72 |
| CNE2 | Nasopharyngeal Carcinoma | 13.24 ± 0.20 | 72 |
| HK1 | Nasopharyngeal Carcinoma | 9.71 ± 1.34 | 72 |
| HONE1 | Nasopharyngeal Carcinoma | 8.99 ± 1.15 | 72 |
| HCT116 | Colorectal Carcinoma | Not explicitly quantified, but demonstrated effective inhibition of proliferation and colony formation | - |
| HT29 | Colorectal Carcinoma | Not explicitly quantified, but demonstrated effective inhibition of proliferation and colony formation | - |
| A549 | Lung Carcinoma | 5.4 | - |
| MCF-7 | Breast Adenocarcinoma | 8.5 | - |
| HCT-116 | Colon Carcinoma | 5.7 | - |
Note: The data for HCT116 and HT29 indicates effective inhibition without providing a specific IC50 value in the referenced study. The IC50 values for A549, MCF-7, and HCT-116 are from a separate study and may have different experimental conditions.
Mechanisms of Action: Signaling Pathways
Garcinone C exerts its anti-cancer effects by modulating key signaling pathways involved in cell proliferation, survival, and differentiation. Two prominent pathways identified are the Hedgehog/Gli1 and the ATR/Stat3/4E-BP1 pathways.
Hedgehog/Gli1 Signaling Pathway: In colorectal cancer cells, Garcinone C has been shown to suppress tumorigenesis by inhibiting the Gli1-dependent Hedgehog signaling pathway[1][2][3]. This pathway is crucial in embryonic development and its aberrant activation is linked to the progression of several cancers. Garcinone C inhibits the expression of Gli1, a key transcriptional activator in this pathway, and also reduces the phosphorylation of protein kinase B (AKT) in a manner independent of the Smoothened (Smo) receptor[1].
ATR/Stat3/4E-BP1 Signaling Pathway: In nasopharyngeal carcinoma (NPC) cells, Garcinone C's anti-tumor activity is associated with the modulation of the ATR/Stat3/4E-BP1 signaling pathway[4][5]. It stimulates the expression of Ataxia Telangiectasia and Rad3-related protein (ATR), which in turn can lead to cell cycle arrest[4][5]. Furthermore, Garcinone C inhibits the expression of Signal Transducer and Activator of Transcription 3 (Stat3) and increases the expression of the Eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1), a tumor suppressor[4][5].
Below are diagrams illustrating these pathways and a general experimental workflow for assessing the efficacy of Garcinone C.
Experimental Protocols
Below are generalized protocols for key experiments used to determine the efficacy of Garcinone C.
1. Cell Culture and Garcinone C Treatment
-
Cell Lines: Human nasopharyngeal carcinoma cell lines (CNE1, CNE2, HK1, HONE1) and human colorectal carcinoma cell lines (HT29, HCT116) are commonly used.
-
Culture Conditions: Cells are typically cultured in RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Garcinone C Preparation: Garcinone C is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution (e.g., 20 mM) and then diluted to the desired concentrations in the culture medium for experiments.
2. Cell Viability Assay (MTS Assay)
-
Seeding: Cells are seeded in 96-well plates at a density of approximately 5,000-10,000 cells per well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of Garcinone C (e.g., 0-20 µM).
-
Incubation: Cells are incubated for specified periods (e.g., 24, 48, 72 hours).
-
MTS Reagent: MTS reagent is added to each well, and the plate is incubated for 1-4 hours at 37°C.
-
Measurement: The absorbance is measured at 490 nm using a microplate reader.
-
Calculation: Cell viability is expressed as a percentage of the control (untreated cells), and IC50 values are calculated.
3. Colony Formation Assay
-
Seeding: A low density of cells (e.g., 500 cells per well) is seeded in 6-well plates.
-
Treatment: After 24 hours, cells are treated with low concentrations of Garcinone C.
-
Incubation: Cells are incubated for an extended period (e.g., 10-14 days) to allow for colony formation. The medium with Garcinone C is replaced every 2-3 days.
-
Staining: Colonies are fixed with methanol and stained with crystal violet.
-
Quantification: The number of colonies is counted manually or using imaging software.
4. Cell Cycle Analysis (Flow Cytometry)
-
Treatment: Cells are treated with Garcinone C for a specified time (e.g., 24 hours).
-
Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.
-
Staining: Fixed cells are washed and stained with a solution containing propidium iodide (PI) and RNase A.
-
Analysis: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).
5. Western Blot Analysis
-
Protein Extraction: Cells are treated with Garcinone C, and total protein is extracted using a lysis buffer.
-
Quantification: Protein concentration is determined using a BCA protein assay.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., Gli1, p-AKT, ATR, Stat3, 4E-BP1, and loading controls like GAPDH or β-actin), followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
This guide provides a foundational understanding of Garcinone C's efficacy and mechanisms of action in different cancer cell lines. Further research is warranted to explore its full therapeutic potential and to identify potential synergistic effects with existing chemotherapeutic agents.
References
- 1. Garcinone C suppresses colon tumorigenesis through the Gli1-dependent hedgehog signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. garcinone-c-suppresses-colon-tumorigenesis-through-the-gli1-dependent-hedgehog-signaling-pathway - Ask this paper | Bohrium [bohrium.com]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Garcinone C exerts antitumor activity by modulating the expression of ATR/Stat3/4E‑BP1 in nasopharyngeal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Validation of Hancinone C Bioactivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Authoritative Note: As of November 2025, a comprehensive review of published scientific literature reveals a significant gap in the independent validation of the bioactivity of Hancinone C, a lignan isolated from Piper pleiocarpum. There are currently no available peer-reviewed studies detailing its specific biological effects, experimental protocols, or quantitative data related to its efficacy.
This guide, therefore, serves a dual purpose. Firstly, it highlights the critical need for foundational research into the bioactivity of this compound. Secondly, it provides a comparative framework and hypothetical experimental workflows based on the known biological activities of structurally related lignans isolated from the Piper genus. This information is intended to guide researchers in designing and executing studies to independently validate and characterize the potential therapeutic properties of this compound.
Introduction to this compound and Related Lignans
This compound is a lignan compound isolated from the plant Piper pleiocarpum. Lignans from the Piper genus have been reported to exhibit a range of biological activities, including anti-inflammatory and anticancer effects.[1][2] These properties are often attributed to their ability to modulate key signaling pathways involved in cellular inflammation and proliferation.[3][4][5] Given its structural class, it is hypothesized that this compound may possess similar bioactivities. However, without direct experimental evidence, this remains speculative.
Hypothetical Bioactivity Profile and Comparative Analysis
Based on the activities of other Piper lignans, such as cubebin and piperkadsin A, we can hypothesize potential bioactivities for this compound that warrant investigation.[4][6][7] This section outlines a comparative framework against which this compound could be evaluated.
Table 1: Hypothetical Comparative Anti-inflammatory Activity
| Compound | Target Cell Line | Assay | Key Target | IC50 (µM) - Hypothetical for this compound | Reference Compound |
| This compound | RAW 264.7 Macrophages | Nitric Oxide (NO) Production Assay | iNOS | To be determined | Dexamethasone |
| Piperkadsin A | Human Polymorphonuclear Neutrophils | ROS Production Assay | NADPH oxidase | 4.3 ± 1.0 | Quercetin |
| Futoquinol | Human Polymorphonuclear Neutrophils | ROS Production Assay | NADPH oxidase | 13.1 ± 5.3 | Quercetin |
Table 2: Hypothetical Comparative Anticancer Activity
| Compound | Target Cell Line | Assay | Key Target | IC50 (µM) - Hypothetical for this compound | Reference Compound |
| This compound | A549 (Lung), HCT116 (Colon), SiHa (Cervical) | MTT Cell Viability Assay | Apoptosis Induction | To be determined | Doxorubicin |
| (-)-Cubebin Derivatives | A549, K562, SiHa, KB, HCT116, HT29 | MTT Cell Viability Assay | Apoptosis Induction | Ranged from ~5-50 µM | Cisplatin |
| Piplartine (Piperlongumine) | Various Cancer Cell Lines | Multiple | Multiple | Varies by cell line | Paclitaxel |
Proposed Experimental Protocols for Independent Validation
To validate the hypothesized bioactivities of this compound, a systematic experimental approach is required. Below are detailed protocols for key experiments.
Anti-inflammatory Activity Validation
3.1.1. Cell Culture and Treatment RAW 264.7 murine macrophage cells will be cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator. Cells will be seeded in 96-well plates and allowed to adhere overnight. Subsequently, cells will be pre-treated with varying concentrations of this compound for 1 hour before stimulation with 1 µg/mL lipopolysaccharide (LPS) to induce an inflammatory response.
3.1.2. Nitric Oxide (NO) Production Assay (Griess Test) After 24 hours of LPS stimulation, the concentration of nitrite in the culture supernatant will be measured as an indicator of NO production using the Griess reagent. The absorbance at 550 nm will be measured, and the percentage of NO inhibition will be calculated relative to the LPS-treated control group.
3.1.3. Western Blot Analysis for iNOS and COX-2 Expression To investigate the mechanism of action, protein levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) will be determined by Western blot analysis. Cell lysates will be prepared, and proteins will be separated by SDS-PAGE, transferred to a PVDF membrane, and probed with specific primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin).
Anticancer Activity Validation
3.2.1. Cell Culture and Treatment A panel of human cancer cell lines (e.g., A549 lung carcinoma, HCT116 colon carcinoma, and MCF-7 breast adenocarcinoma) will be cultured in their respective recommended media. Cells will be seeded in 96-well plates and treated with a range of this compound concentrations for 24, 48, and 72 hours.
3.2.2. Cell Viability Assay (MTT Assay) Cell viability will be assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. After the treatment period, MTT solution will be added to each well, and the resulting formazan crystals will be dissolved in DMSO. The absorbance at 570 nm will be measured, and the half-maximal inhibitory concentration (IC50) will be calculated.
3.2.3. Apoptosis Analysis by Flow Cytometry To determine if this compound induces apoptosis, treated cells will be stained with Annexin V-FITC and Propidium Iodide (PI) and analyzed by flow cytometry. This allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the proposed validation process, the following diagrams illustrate the experimental workflows and a hypothetical signaling pathway for the anti-inflammatory activity of this compound.
Conclusion and Future Directions
The lack of empirical data on the bioactivity of this compound represents a significant knowledge gap. The experimental framework provided in this guide offers a roadmap for the independent validation of its potential anti-inflammatory and anticancer properties. Should this compound demonstrate significant activity in these initial screens, further investigations into its mechanism of action, in vivo efficacy, and safety profile would be warranted. Such studies are essential to determine if this compound holds promise as a novel therapeutic agent.
References
- 1. Lignans from the genus Piper L. and their pharmacological activities: An updated review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Medicinal Attributes of Lignans Extracted from Piper Cubeba: Current Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lignans: a versatile source of anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory neolignans from Piper kadsura - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anticancer activity studies of cubebin isolated from Piper cubeba and its synthetic derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Hancinone C: A Guide for Laboratory Professionals
For immediate release
This document provides essential safety and logistical information for the proper disposal of Hancinone C, a lignanoid compound used in research and development. The following procedures are designed to ensure the safety of laboratory personnel and to minimize environmental impact. Given the limited availability of specific toxicological and ecological data for this compound, it is imperative to handle this compound with caution, treating it as a potentially hazardous substance.
Key Chemical and Physical Properties
A summary of the known properties of this compound is provided below. This information is crucial for understanding its behavior and for making informed decisions on its handling and disposal.
| Property | Value | Source |
| Molecular Formula | C₂₃H₂₈O₆ | PubChem |
| Molecular Weight | 400.5 g/mol | PubChem |
| Appearance | Solid (presumed) | General chemical information |
| Solubility | Data not available | - |
| Boiling Point | Data not available | - |
| Melting Point | Data not available | - |
| Flash Point | Data not available | - |
Experimental Protocols for Disposal
The disposal of this compound must be conducted in a controlled laboratory environment by trained personnel. The following step-by-step protocol should be strictly adhered to.
1. Personal Protective Equipment (PPE):
-
Wear a standard laboratory coat, nitrile gloves, and chemical splash goggles.
-
If handling the powder outside of a certified chemical fume hood, a NIOSH-approved respirator is recommended to prevent inhalation.
2. Spill Management:
-
In case of a spill, avoid generating dust.
-
Gently cover the spill with an absorbent material, such as vermiculite or sand.
-
Carefully scoop the mixture into a clearly labeled, sealable waste container.
-
Clean the spill area with a detergent solution and water.
3. Decontamination of Empty Containers:
-
Empty containers that held this compound must be decontaminated before disposal.
-
Triple rinse the container with a suitable solvent (e.g., ethanol or acetone).
-
Collect the rinsate as hazardous waste.
-
After triple rinsing, deface the original label and dispose of the container according to your institution's guidelines for clean lab glass or plastic.
4. Waste Collection and Labeling:
-
All this compound waste, including expired product, contaminated materials, and rinsate, must be collected in a dedicated, compatible, and clearly labeled hazardous waste container.
-
The label should include: "Hazardous Waste," "this compound," the approximate quantity, and the date of accumulation.
5. Final Disposal:
-
Store the sealed hazardous waste container in a designated, secure area away from incompatible materials.
-
Arrange for pickup and disposal by a licensed hazardous waste disposal company, following all local, state, and federal regulations. Do not dispose of this compound down the drain or in regular trash.
This compound Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
By adhering to these procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
Safeguarding Your Research: A Comprehensive Guide to Handling Hancinone C
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount, especially when working with novel compounds like Hancinone C. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, its handling should be approached with the caution required for potentially cytotoxic or hazardous substances. This guide provides essential safety and logistical information, including operational and disposal plans, to foster a secure research setting.
Core Safety Principles
When handling this compound, adherence to standard laboratory safety protocols for hazardous compounds is crucial. Minimize all forms of exposure, including skin contact, inhalation, and ingestion. Always work within a designated area, such as a chemical fume hood or a biological safety cabinet, to mitigate the risk of airborne exposure.
Personal Protective Equipment (PPE)
The appropriate selection and use of Personal Protective Equipment are the primary defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound, based on general guidelines for cytotoxic compounds.
| PPE Component | Specification | Rationale |
| Gloves | Double pair of chemotherapy-tested nitrile gloves. | Prevents skin contact and absorption. Double gloving provides an extra layer of protection. |
| Gown | Disposable, moisture-resistant, long-sleeved gown with cuffs. | Protects skin and personal clothing from contamination. |
| Eye Protection | Chemical splash goggles or a full-face shield. | Protects against splashes and aerosols. |
| Respiratory Protection | An approved, fit-tested respirator (e.g., N95 or higher). | Necessary if there is a risk of inhaling aerosols or fine particles. |
| Shoe Covers | Disposable shoe covers. | Prevents the tracking of contaminants out of the laboratory. |
Operational Workflow for Handling this compound
A structured workflow is essential to ensure safety and consistency in handling this compound from receipt to disposal.
Experimental Protocol: Step-by-Step Guidance
-
Preparation:
-
Designate a specific area for handling this compound, preferably within a certified chemical fume hood.
-
Cover the work surface with disposable, plastic-backed absorbent paper to contain any potential spills.
-
Assemble all necessary materials and equipment before starting.
-
Put on all required PPE as detailed in the table above.
-
-
Handling:
-
Weighing and Dilution: Perform all manipulations that may generate dust or aerosols, such as weighing and preparing solutions, within the fume hood.
-
Transporting: When moving this compound, even in small quantities, use a secondary container to prevent spills.
-
-
Spill Management:
-
In the event of a spill, immediately alert others in the vicinity.
-
For small spills, use a cytotoxic spill kit to absorb and neutralize the substance.
-
Wear appropriate PPE, including double gloves, a gown, and respiratory and eye protection, during cleanup.
-
Treat all materials used for cleanup as hazardous waste.
-
Disposal Plan
Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.
-
Waste Segregation: All materials that have come into contact with this compound, including gloves, gowns, shoe covers, absorbent paper, and labware, must be considered cytotoxic waste.
-
Waste Containers: Dispose of solid waste in a designated, labeled, and puncture-resistant container for cytotoxic waste. Liquid waste should be collected in a clearly labeled, leak-proof container.
-
Disposal Route: Follow your institution's and local regulations for the disposal of cytotoxic or hazardous chemical waste. Do not dispose of this compound down the drain or in general waste.
By implementing these comprehensive safety measures, researchers can confidently handle this compound while minimizing risks and ensuring a safe and productive research environment.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
